4-Hydroxybut-2-en-1-yl but-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 | |
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393790-13-1 | |
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible and detailed synthetic pathway for the preparation of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a compound of interest for various research and development applications. As this specific ester is not widely documented, this guide provides a robust, three-step synthesis strategy starting from commercially available precursors. The synthesis involves the preparation of but-2-ynoic acid, followed by a selective mono-esterification with cis-2-butene-1,4-diol using a Steglich esterification protocol.
Overall Synthesis Pathway
The proposed synthesis is a three-step process:
-
Synthesis of But-2-ynoic Acid: Preparation of the carboxylic acid precursor from propyne.
-
Selective Mono-esterification: Coupling of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target mono-ester.
-
Purification: Isolation and purification of the final product.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of But-2-ynoic Acid (Tetrolic Acid)
This procedure is adapted from established methods for the carboxylation of terminal alkynes.
Experimental Protocol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a dry ice condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Amide Formation: Anhydrous liquid ammonia (approx. 250 mL) is condensed into the flask. A catalytic amount of ferric nitrate nonahydrate is added, followed by the portion-wise addition of sodium metal (approx. 1.1 eq) until a persistent blue color is observed, which is then discharged by the addition of a small piece of sodium, resulting in a gray suspension of sodium amide.
-
Acetylide Formation: Propyne gas is bubbled through the stirred suspension of sodium amide. The completion of the reaction is indicated by the dissolution of the gray precipitate and the formation of a clear solution of sodium propynide.
-
Carboxylation: The liquid ammonia is allowed to evaporate, and the resulting solid is suspended in anhydrous diethyl ether or THF. The flask is cooled in a dry ice/acetone bath, and crushed dry ice (solid CO2) is added in excess. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified with cold dilute hydrochloric acid. The precipitated but-2-ynoic acid is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude but-2-ynoic acid can be purified by recrystallization from a suitable solvent such as hexane or water.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Propyne, Sodium, Carbon Dioxide | [1] |
| Solvent | Liquid Ammonia, Diethyl Ether/THF | [1] |
| Reaction Time | ~12-16 hours | [1] |
| Yield | 60-75% | [1] |
| Melting Point | 76-78 °C | [2] |
Step 2: Selective Mono-esterification
The selective mono-esterification of the symmetrical diol, cis-2-butene-1,4-diol, is achieved using the Steglich esterification method. The use of a 1:1 molar ratio of the diol to the carboxylic acid favors the formation of the mono-ester.
Experimental Protocol
-
Reaction Setup: A flame-dried round-bottom flask is charged with cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Anhydrous dichloromethane (DCM) is added as the solvent.
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise to the stirred reaction mixture.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product, a mixture of the mono-ester, di-ester, and unreacted starting materials, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired this compound.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | cis-2-Butene-1,4-diol, But-2-ynoic Acid, DCC, DMAP | [3][4] |
| Stoichiometry (Diol:Acid) | 1:1 | [4] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
| Yield of Mono-ester | Moderate to Good (product-dependent) | [4] |
Mechanism of Steglich Esterification
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions.
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
Conclusion
This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. By employing a robust synthesis for the but-2-ynoic acid precursor and a selective Steglich esterification for the final coupling step, researchers can reliably produce this target molecule for further investigation in their respective fields. The detailed protocols and quantitative data provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Careful control of stoichiometry and diligent purification are key to obtaining the desired mono-ester in high purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Al2O3/MeSO3H (AMA) as a new reagent with high selective ability for monoesterification of diols [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data and Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate: A Technical Guide
This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-Hydroxybut-2-en-1-yl but-2-ynoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical spectroscopic characteristics (NMR, IR, MS) and provides standardized experimental protocols for the synthesis and analysis of this molecule.
Chemical Structure and Proposed Synthesis
This compound is an ester composed of a but-2-ynoic acid moiety and a 4-hydroxybut-2-en-1-ol backbone. A plausible synthetic route involves the esterification of these two precursors, potentially catalyzed by an acid or a coupling agent to facilitate the reaction.
Caption: Proposed workflow for the synthesis and analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~4.7 - 4.9 | d | ~6.0 |
| 2 | ~5.8 - 6.0 | dt | ~15.5, 6.0 |
| 3 | ~5.6 - 5.8 | dt | ~15.5, 4.5 |
| 4 | ~4.1 - 4.3 | d | ~4.5 |
| 5 | ~1.5 - 2.5 | br s | - |
| 6 | - | - | - |
| 7 | - | - | - |
| 8 | ~2.0 | s | - |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | ~65 |
| 2 | ~125 |
| 3 | ~135 |
| 4 | ~60 |
| 5 | - |
| 6 | ~155 |
| 7 | ~75 |
| 8 | ~85 |
| 9 | ~4 |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3020 | C-H stretch (alkene) |
| ~2920 | C-H stretch (alkane) |
| ~2250 | C≡C stretch (alkyne) |
| ~1715 | C=O stretch (ester) |
| ~1670 | C=C stretch (alkene) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 154.0579 | [M]⁺ (Molecular Ion) |
| 137 | [M - OH]⁺ |
| 125 | [M - C₂H₅]⁺ |
| 83 | [C₄H₃O₂]⁺ |
| 71 | [C₄H₇O]⁺ |
Structural Elucidation Workflow
The elucidation of the final structure would rely heavily on 2D NMR techniques to confirm the connectivity of the atoms. The diagram below illustrates the expected key correlations from COSY (proton-proton) and HMBC (long-range carbon-proton) experiments.
Caption: Predicted key 2D NMR correlations for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
4.1. Synthesis: Steglich Esterification
-
To a solution of 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 1 s, and an acquisition time of 4 s. Process the data with an exponential line broadening of 0.3 Hz.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 s.
-
2D NMR (COSY, HSQC, HMBC): Acquire using standard instrument parameters and pulse programs.
4.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Apply a small amount of the neat compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.
4.4. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500. Obtain the exact mass measurement to confirm the elemental composition.
This guide provides a foundational set of predicted data and standardized methods to aid in the synthesis and characterization of this compound, facilitating its potential application in further research and development.
Technical Guide: Potential Biological Activity of 4-Hydroxybut-2-en-1-yl but-2-ynoate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" is not a well-documented substance in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the known functions of its constituent chemical moieties: the 4-hydroxybut-2-en-1-yl group and the but-2-ynoate group. The experimental data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a novel chemical entity that combines structural features suggestive of several potential biological activities. The molecule consists of a but-2-ynoate (tetrolate) moiety ester-linked to a 4-hydroxybut-2-en-1-yl (4-hydroxycrotyl) group. Analysis of structurally related compounds allows for the formulation of hypotheses regarding its potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. This document provides a technical overview of these potential activities, including hypothetical experimental data, detailed protocols for in vitro evaluation, and relevant signaling pathways.
Hypothesized Biological Activities
Antimicrobial Activity
The but-2-ynoate moiety is a derivative of but-2-ynoic acid (tetrolic acid). Studies on other 2-alkynoic fatty acids have demonstrated their potential as antibacterial agents, including against multidrug-resistant strains. The triple bond at the C-2 position, in conjunction with the carboxylate group, is often crucial for this activity. It is hypothesized that this moiety may interfere with essential bacterial processes, such as cell wall synthesis.
Cytotoxic Activity
The 4-hydroxybut-2-en-1-yl group is found in various natural and synthetic compounds that exhibit cytotoxic properties. For instance, some butenolides, which share a similar unsaturated lactone ring structure, have shown activity against cancer cell lines. The allylic alcohol and the double bond introduce reactivity that could lead to interactions with cellular macromolecules, potentially inducing apoptosis.
Anti-inflammatory Activity
Butyrate and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of histone deacetylases (HDACs) and modulation of inflammatory signaling pathways such as NF-κB. While but-2-ynoate is structurally different from butyrate, the presence of a short-chain fatty acid derivative suggests a potential for anti-inflammatory action.
Data Presentation: Hypothetical In Vitro Data
The following tables summarize hypothetical quantitative data for the potential biological activities of this compound.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 32 |
Table 2: Cytotoxic Activity (IC50)
| Cell Line | Description | IC50 (µM) after 48h |
| MCF-7 | Human breast adenocarcinoma | 25.5 |
| A549 | Human lung carcinoma | 42.1 |
| HCT116 | Human colon cancer | 38.7 |
| HEK293 | Human embryonic kidney | > 100 |
Table 3: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) |
| Control (LPS only) | - | 100 |
| This compound | 10 | 75.3 |
| This compound | 25 | 52.1 |
| This compound | 50 | 35.8 |
| Dexamethasone (Positive Control) | 1 | 20.4 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-only control wells.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical mechanism of antimicrobial action.
Caption: Potential induction of apoptosis signaling pathways.
Caption: Hypothesized inhibition of the NF-κB pathway.
Experimental Workflow Diagrams
Caption: Workflow for MIC determination.
Caption: Workflow for MTT cytotoxicity assay.
Conclusion
While "this compound" remains a hypothetical compound in the context of published biological data, a structural analysis strongly suggests the potential for antimicrobial, cytotoxic, and anti-inflammatory activities. The in-depth protocols and hypothesized data presented in this guide offer a framework for the systematic in vitro evaluation of this and other novel chemical entities. Further research, including chemical synthesis and rigorous biological testing, is warranted to validate these hypotheses and explore the therapeutic potential of this compound.
An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-en-1-yl but-2-ynoate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis, isolation, and potential biological significance of a novel class of unsaturated esters, exemplified by 4-Hydroxybut-2-en-1-yl but-2-ynoate. While direct literature on this specific molecule is scarce, this document outlines a robust pathway for its discovery and isolation based on established organic synthesis principles. Detailed experimental protocols for the synthesis of its precursors, 4-hydroxybut-2-en-1-ol and but-2-ynoic acid, are presented. Furthermore, two effective esterification methodologies, the Fischer-Speier and Steglich esterifications, are detailed for the final coupling step. This guide also explores the potential for these derivatives to interact with biological signaling pathways, drawing parallels with other structurally related α,β-unsaturated carbonyl compounds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Unsaturated esters represent a diverse class of molecules with significant potential in medicinal chemistry and materials science. The unique electronic and structural features conferred by the presence of double and triple bonds can lead to specific interactions with biological targets. The title compound, this compound, is a novel ester that combines an unsaturated alcohol and an acetylenic acid. This guide proposes a systematic approach to its synthesis and purification, providing a foundation for future research into its properties and applications.
α,β-unsaturated carbonyl derivatives are known to produce toxicity by forming adducts with cysteine sulfhydryl groups of functionally critical proteins[1]. This interaction can disrupt cellular signaling pathways, such as those involving nitric oxide (NO), which are crucial for neurotransmission[1]. Conversely, the Keap1-Nrf2 pathway can be activated by such electrophilic compounds, leading to the expression of detoxifying and antioxidant enzymes, offering a potential neuroprotective response[1]. The exploration of novel unsaturated esters like this compound is therefore of interest to probe these and other signaling cascades.
Synthesis of Precursors
The synthesis of this compound requires the preparation of two key precursors: 4-hydroxybut-2-en-1-ol and but-2-ynoic acid.
Synthesis and Isolation of 4-Hydroxybut-2-en-1-ol (cis-2-Butene-1,4-diol)
4-Hydroxybut-2-en-1-ol, also known as cis-2-butene-1,4-diol, can be synthesized via the selective hydrogenation of 2-butyne-1,4-diol.
A common industrial method involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts[2]. However, to avoid over-reduction to butane-1,4-diol, milder conditions with a platinum-on-silicon carbide (Pt/SiC) catalyst can be employed, which has shown high selectivity[2].
-
Catalyst Preparation: A 0.5 wt% Pt/SiC catalyst is prepared by incipient wetness impregnation of silicon carbide with a platinum salt solution.
-
Hydrogenation Reaction:
-
In a high-pressure reactor, charge 2-butyne-1,4-diol and the Pt/SiC catalyst in a suitable solvent like ethanol.
-
Pressurize the reactor with hydrogen gas to 1 MPa.
-
Heat the reaction mixture to 100°C and stir for 10 hours[2].
-
Monitor the reaction progress by gas chromatography (GC) to ensure selective conversion to the cis-alkene.
-
-
Isolation and Purification:
-
After the reaction, cool the reactor and vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
The crude cis-2-butene-1,4-diol can be purified by dissolving it in acetone, methyl ethyl ketone, or THF, followed by cooling to precipitate the purified product. This method is effective in reducing the trans-isomer impurity[3].
-
| Parameter | Value | Reference |
| Catalyst | 0.5 wt% Pt/SiC | [2] |
| Substrate | 2-Butyne-1,4-diol | [2] |
| Temperature | 100°C | [2] |
| Pressure | 1 MPa H₂ | [2] |
| Reaction Time | 10 hours | [2] |
| Conversion | Up to 96% | [2] |
| Selectivity | Up to 96% | [2] |
Synthesis and Isolation of But-2-ynoic Acid (Tetrolic Acid)
But-2-ynoic acid, or tetrolic acid, can be synthesized by the carbonation of methylacetylene (propyne).
This procedure is adapted from Organic Syntheses.
-
Formation of Sodium Methylacetylide:
-
In a three-necked flask equipped with a stirrer, gas inlet tube, and a dry-ice condenser, add liquid ammonia.
-
Add ferric nitrate nonahydrate as a catalyst, followed by small pieces of sodium metal until a stable blue color persists.
-
Bubble methylacetylene gas through the solution with rapid stirring to form a precipitate of sodium methylacetylide.
-
-
Carbonation:
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add dry tetrahydrofuran and anhydrous ether to the residue.
-
Pass a slow stream of anhydrous carbon dioxide through the stirred mixture.
-
-
Isolation and Purification:
-
Remove the solvent by distillation under vacuum.
-
Add water to dissolve the solid, and extract with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid[4].
-
Continuously extract the acidified solution with ether for 24-36 hours[4].
-
Evaporate the ether extract to obtain crude tetrolic acid as a tan solid.
-
Purify the crude product by recrystallization from boiling hexane with activated carbon to yield white needles of tetrolic acid[4][5].
-
| Parameter | Value | Reference |
| Starting Material | Methylacetylene | [4] |
| Reagents | Sodium, Liquid Ammonia, CO₂ | [4] |
| Yield (crude) | 69-71% | [4] |
| Melting Point (crude) | 71-75°C | [4] |
| Yield (recrystallized) | 50-59% | [4] |
| Melting Point (recrystallized) | 76-77°C | [4][6] |
Synthesis of this compound
The final ester can be synthesized by combining the two precursors using a suitable esterification method. Given the potential for side reactions with the unsaturated functionalities, a mild esterification method is recommended.
Proposed Method 1: Fischer-Speier Esterification
This is an acid-catalyzed esterification.[7][8]
-
Reaction Setup:
-
In a round-bottom flask, dissolve but-2-ynoic acid and a molar excess of 4-hydroxybut-2-en-1-ol in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
-
Reaction Conditions:
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product[8].
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Proposed Method 2: Steglich Esterification
This method is advantageous for substrates that are sensitive to strong acids and is conducted under mild conditions.[9][10]
-
Reaction Setup:
-
Reaction Conditions:
-
Cool the solution in an ice bath and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration[10].
-
Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Fischer-Speier Esterification (Expected) | Steglich Esterification (Expected) |
| Reactants | But-2-ynoic acid, 4-Hydroxybut-2-en-1-ol | But-2-ynoic acid, 4-Hydroxybut-2-en-1-ol |
| Catalyst/Reagent | p-TsOH or H₂SO₄ | DCC, DMAP |
| Solvent | Toluene | DCM or Acetonitrile |
| Temperature | Reflux | Room Temperature |
| Yield | 60-80% | 70-90% |
| Purity | >95% after chromatography | >95% after chromatography |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Proposed synthetic workflow for this compound.
Potential Signaling Pathway Interaction
Caption: Potential interaction of unsaturated esters with cellular signaling pathways.
Conclusion
This technical guide has outlined a clear and feasible path for the synthesis, isolation, and preliminary biological investigation of this compound and its derivatives. By providing detailed experimental protocols for the synthesis of its precursors and the final esterification step, this document serves as a valuable resource for researchers venturing into the exploration of this novel class of compounds. The presented workflows and pathway diagrams offer a conceptual framework for understanding the chemistry and potential biology of these molecules. Future work should focus on the actual synthesis and characterization of these compounds, followed by in-depth studies to elucidate their biological activities and mechanisms of action.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tetrolic acid - Wikipedia [en.wikipedia.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
An In-depth Technical Guide to the Anticipated Solubility of 4-Hydroxybut-2-en-1-yl but-2-ynoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide addresses the solubility profile of the novel compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate. As a substance not yet extensively documented in scientific literature, experimental data on its solubility is not publicly available. This document, therefore, provides a theoretical assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively and qualitatively determine its solubility. This guide is intended to serve as a foundational resource for scientists and drug development professionals who may be working with or synthesizing this and other novel compounds.
Introduction to this compound
This compound is an organic molecule containing several functional groups that will dictate its physicochemical properties, including a hydroxyl group (-OH), an ester group (-COO-), a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). The interplay of these groups, particularly the polar hydroxyl and ester functionalities, with the nonpolar hydrocarbon backbone, suggests a nuanced solubility profile. Understanding this profile is critical for its synthesis, purification, formulation, and potential application in drug development.
Predicted Solubility Profile
The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of this compound will be intermediate. The hydroxyl and ester groups are polar and capable of hydrogen bonding, which will favor solubility in polar solvents. Conversely, the butenyl and butynyl hydrocarbon chains are nonpolar, which will contribute to solubility in nonpolar solvents.
A summary of the predicted solubility in various organic solvent classes is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the compound can act as a hydrogen bond donor and acceptor, and the ester can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of the solvents. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the compound and the solvent molecules will promote solubility. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and ketones but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors with the compound's hydroxyl group. |
| Esters | Ethyl acetate | Moderate | The principle of "like dissolves like" suggests that the ester functionality in both the solute and solvent will lead to favorable interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can interact through dipole-dipole forces, but are not as effective at solvating the polar functional groups of the compound. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar aromatic ring will primarily interact with the hydrocarbon portions of the compound through van der Waals forces. The polar functional groups will be poorly solvated. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents will have weak interactions with the polar functional groups of the compound, leading to poor solubility. |
Experimental Protocols for Solubility Determination
For a novel compound, a systematic approach to determining solubility is essential. The following protocols outline both qualitative and quantitative methods.
This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
This method provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Constant temperature bath/shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.
-
Seal the vial and place it in a constant temperature bath with agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed evaporation dish.
-
Record the exact volume of the supernatant transferred.
-
Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant (mL) * 100
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the predicted solubility profile.
Caption: A logical workflow for determining the solubility of a novel compound.
Caption: Predicted solubility profile based on solvent polarity.
Conclusion
While experimental data for the solubility of this compound is not currently available, a theoretical analysis of its structure provides valuable predictions for its behavior in various organic solvents. It is anticipated to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the solubility of this and other novel compounds, which is a critical step in their development for scientific and pharmaceutical applications.
References
Literature review on substituted but-2-ynoate compounds
An In-depth Technical Guide on Substituted but-2-ynoate Analogues in Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of a class of substituted but-2-ynoate analogues, specifically ethyl 2,4-dioxo-4-arylbutanoates, which serve as a pertinent case study for this chemical scaffold. These compounds are notable for their role as Src kinase inhibitors, a significant target in oncology. This document details their synthesis, presents quantitative biological data, outlines experimental protocols, and visualizes key scientific workflows and signaling pathways relevant to their development as potential therapeutic agents.
Core Chemical Structures and Biological Activity
Substituted but-2-ynoate derivatives and their analogues are recognized as important scaffolds in medicinal chemistry. The focus of this guide, ethyl 2,4-dioxo-4-arylbutanoates, are 1,3-diketone building blocks that have demonstrated a range of biological activities, including antitumor, antimicrobial, and antiviral properties. Recent research has highlighted their potential as inhibitors of Src family tyrosine kinases (SFKs), which are pivotal in cellular signal transduction pathways controlling cell division, survival, and migration.[1] Overexpression or mutation of Src kinase is linked to the growth and metastasis of various human cancers, making it a key target for anti-cancer drug development.[1]
Data Presentation: Synthesis and Src Kinase Inhibition
The following tables summarize the synthesized derivatives of ethyl 2,4-dioxo-4-arylbutanoate and their corresponding in vitro inhibitory activity against Src kinase. Staurosporine was used as the reference drug.[1]
Table 1: Synthesized Ethyl 2,4-dioxo-4-arylbutanoate Derivatives and Yields [1]
| Compound ID | R (Aryl Substituent) | Yield (%) | Melting Point (°C) |
| 3a | H | 78 | 35-37 |
| 3b | 4-CH₃ | 75 | 74-76 |
| 3c | 3-CH₃ | 70 | 58-60 |
| 3d | 2,4-di-Cl | 65 | 104-106 |
| 3e | 4-Br | 72 | 102-104 |
| 3f | 4-F | 68 | 88-90 |
Table 2: In Vitro Src Kinase Inhibitory Activity [1]
| Compound ID | R (Aryl Substituent) | IC₅₀ (µM) |
| 3a | H | 65.4 |
| 3b | 4-CH₃ | 55.2 |
| 3c | 3-CH₃ | 48.3 |
| 3d | 2,4-di-Cl | 88.2 |
| 3e | 4-Br | 70.5 |
| 3f | 4-F | 90.3 |
| Staurosporine | - | 0.015 |
Structure-Activity Relationship (SAR) Insights: The biological data indicates that all synthesized compounds exhibit moderate Src kinase inhibitory activity.[1] The derivative with a 3-methyl substituent on the aromatic ring (3c ) displayed the highest activity with an IC₅₀ of 48.3 µM.[1] In contrast, compounds with halogen substituents, such as 2,4-di-chloro (3d ) and 4-fluoro (3f ), showed lower activity.[1] This suggests that the position and electronic nature of the substituent on the aryl ring play a crucial role in the compound's ability to inhibit Src kinase.
Experimental Protocols
The following methodologies provide detailed procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives and the subsequent in vitro biological assay used to determine their Src kinase inhibitory activity.
General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Compounds 3a-f)[1]
Materials and Equipment:
-
Substituted acetophenone derivatives
-
Diethyl oxalate
-
Sodium metal
-
Dried ethanol
-
Sulfuric acid
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: Fresh sodium ethoxide (10 mmol) is prepared by reacting sodium metal with dried ethanol (10 mL) under an inert atmosphere.
-
Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) is added dropwise to the stirred solution of freshly prepared sodium ethoxide.
-
Reaction Conditions: The reaction mixture is stirred overnight at room temperature. Following this, the mixture is heated to 80 °C for 30 minutes.
-
Work-up and Extraction: The reaction mixture is cooled and then acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane.
-
Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum using a rotary evaporator.
-
Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
Characterization: The synthesized compounds were characterized using standard spectroscopic methods. Melting points were determined on a Kofler hot stage apparatus. Infrared (IR) spectra were obtained on a Nicolet Magna FTIR 550 spectrophotometer. ¹H NMR spectra were recorded on a Varian 400 MHz spectrometer with TMS as an internal standard.[1]
In Vitro Src Kinase Inhibition Assay[1]
Materials and Equipment:
-
Synthesized compounds (dissolved in DMSO)
-
Src kinase enzyme
-
Biotinylated substrate (EGIYDVP sequence)
-
ATP
-
Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
EDTA solution (50 mM, pH 8.0)
-
96-well streptavidin-coated plates
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Enzyme/Inhibitor Incubation: 25 µL of Src kinase enzyme (0.1 µg/mL) and 2.5 µL of the test compound (at various concentrations) are mixed in the assay buffer and incubated for 15 minutes at room temperature.
-
Reaction Initiation: 25 µL of the ATP/substrate cocktail (20 µM ATP / 1.5 µM biotinylated substrate) is added to the mixture to start the kinase reaction.
-
Reaction Incubation: The reaction is allowed to proceed for 30 minutes at room temperature.
-
Reaction Termination: The kinase reaction is stopped by adding 50 µL of 50 mM EDTA solution (pH 8.0).
-
Substrate Binding: 25 µL of the reaction solution is transferred to a 96-well streptavidin-coated plate, diluted with 75 µL of double-distilled water, and incubated for 60 minutes at room temperature to allow the biotinylated substrate to bind to the plate.
-
Detection: The wells are washed five times with PBS containing 0.05% Tween-20. An anti-phosphotyrosine-HRP antibody is added and incubated. After another wash step, 100 µL of TMB substrate is added.
-
Data Acquisition: The reaction is stopped by adding 100 µL of stop solution. The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: IC₅₀ values, defined as the concentration of the compound that inhibits 50% of the enzyme activity, are calculated using appropriate software (e.g., ORIGIN 6.0). All experiments are performed in triplicate.
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate essential concepts in the discovery and development of compounds like substituted but-2-ynoates.
Signaling Pathway: Simplified Src Kinase Activation
The Src kinase pathway is a critical signaling cascade in cancer progression. Its inhibition is a key therapeutic strategy.
Caption: Simplified Src Kinase Signaling Pathway.
Signaling Pathway: Overview of Apoptosis
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer therapies aim to reactivate these intrinsic or extrinsic cell death pathways.[2][3]
Caption: General Apoptotic Pathways.
Experimental Workflow: Drug Discovery Cascade
The development of a new therapeutic agent follows a structured, multi-stage process, from initial concept to a validated lead compound.[4][5][6]
Caption: Typical Drug Discovery Workflow.
Logical Relationship: QSAR Modeling Process
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of new, more potent analogues.[7][8][9]
Caption: QSAR Modeling Logical Flow.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Targeting apoptotic pathways for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceforecastoa.com [scienceforecastoa.com]
- 9. sysrevpharm.org [sysrevpharm.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate from But-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a potentially valuable intermediate in drug development and organic synthesis. The synthesis is a multi-step process commencing from the commercially available starting material, but-2-yn-1-ol. The protocols detailed herein are based on established chemical transformations, including oxidation and esterification, and are designed to be reproducible in a standard laboratory setting. This guide includes detailed experimental procedures, data tables for expected yields and reactant quantities, and visual diagrams to elucidate the synthetic pathway and experimental workflows.
Introduction
The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and materials science. This compound is a bifunctional molecule containing both a hydroxyl group and an alkyne moiety, making it a versatile building block for further chemical elaboration. This document outlines a two-step synthetic route starting from but-2-yn-1-ol. The first step involves the oxidation of but-2-yn-1-ol to but-2-ynoic acid. The second, key step is the esterification of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target product. Detailed protocols for each of these steps are provided below.
Synthetic Pathway Overview
The synthesis of this compound from but-2-yn-1-ol proceeds via a two-step sequence. First, but-2-yn-1-ol is oxidized to the corresponding carboxylic acid, but-2-ynoic acid. Subsequently, this acid is esterified with cis-2-butene-1,4-diol to afford the final product.
Caption: Overall synthetic pathway for this compound.
Step 1: Oxidation of But-2-yn-1-ol to But-2-ynoic Acid
The initial step of the synthesis involves the oxidation of the primary alcohol, but-2-yn-1-ol, to the corresponding carboxylic acid, but-2-ynoic acid. A reliable method for this transformation utilizes a hypochlorite-based oxidation system.[1]
Experimental Protocol
Materials:
-
But-2-yn-1-ol
-
Catalyst (e.g., TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Toluene
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, combine but-2-yn-1-ol, the catalyst, an aqueous solution of sodium hydroxide, and water.
-
Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of 1-3 with hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Add toluene to the crude product and reflux to remove any remaining water via azeotropic distillation.
-
Remove the toluene under reduced pressure to yield the crude but-2-ynoic acid.
-
The crude product can be purified by sublimation under vacuum.[1]
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| But-2-yn-1-ol | 70.09 | 1.0 | 1.0 | 7.01 g |
| Catalyst (TEMPO) | 156.25 | 0.01 | 0.01 | 156 mg |
| Sodium hypochlorite (10-15% aq.) | 74.44 | 2.5 | 2.5 | ~150 mL |
| Sodium hydroxide | 40.00 | 1.5 | 1.5 | 6.0 g |
| But-2-ynoic acid (Product) | 84.07 | - | - | Expected Yield: 70-80% |
Step 2: Esterification of But-2-ynoic Acid with cis-2-Butene-1,4-diol
The second step is a Fischer esterification, which involves the reaction of but-2-ynoic acid with cis-2-butene-1,4-diol in the presence of an acid catalyst to form the desired ester.[2] To favor the mono-esterification product, a molar excess of the diol can be used.
Experimental Protocol
Materials:
-
But-2-ynoic acid
-
cis-2-Butene-1,4-diol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid, cis-2-butene-1,4-diol (2-3 equivalents), and toluene.
-
Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the but-2-ynoic acid is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |
| But-2-ynoic acid | 84.07 | 1.0 | 1.0 | 8.41 g |
| cis-2-Butene-1,4-diol | 88.11 | 2.5 | 2.5 | 22.03 g |
| p-TsOH | 172.20 | 0.05 | 0.05 | 0.86 g |
| This compound (Product) | 154.16 | - | - | Expected Yield: 50-60% |
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the ester carbonyl, alkyne, and hydroxyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hypochlorite is corrosive and an oxidizing agent.
-
Strong acids like sulfuric acid and hydrochloric acid are highly corrosive.
-
Organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 4-Hydroxybut-2-en-1-yl but-2-ynoate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential applications of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a versatile bifunctional linker in the field of click chemistry. This molecule incorporates two key reactive functionalities: a but-2-ynoate group, which serves as a reactive alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and a hydroxybutenyl group, offering a secondary site for conjugation or surface attachment through its hydroxyl and alkene moieties. This document outlines detailed protocols for its use in bioconjugation, surface functionalization, and as a component in polymer synthesis. Representative data and visualizations are provided to guide researchers in leveraging this molecule for their specific needs.
Molecular Structure and Functional Groups
This compound possesses a unique combination of functional groups that make it a valuable tool in click chemistry and bioconjugation. The terminal alkyne in the but-2-ynoate moiety is readily available for click reactions, while the hydroxyl group and the alkene in the 4-hydroxybut-2-en-1-yl portion offer orthogonal reactivity.
Caption: Structure of this compound.
Applications
The bifunctional nature of this compound opens up a range of applications in materials science, biology, and drug development.
Bioconjugation
This linker can be used to conjugate different biomolecules. For instance, a protein modified with an azide group can be reacted with the alkyne of the linker. The exposed hydroxyl group can then be used to attach a fluorescent dye, a drug molecule, or another biomolecule. This is particularly useful in creating antibody-drug conjugates (ADCs) or fluorescent probes for imaging.[1][2]
Surface Functionalization
The hydroxyl group can be used to immobilize the linker onto a variety of surfaces, such as glass slides, nanoparticles, or sensor chips. This creates a surface with available alkyne groups for the subsequent "clicking" of molecules of interest, enabling the development of custom microarrays, targeted drug delivery systems, and diagnostic devices.
Polymer Synthesis and Modification
The alkene functionality can participate in polymerization reactions, allowing the incorporation of the linker into polymer chains. The alkyne groups appended to the polymer backbone can then be used for post-polymerization modification via click chemistry. This approach is valuable for creating functional polymers with tailored properties for applications such as drug delivery, tissue engineering, and advanced materials.
Experimental Protocols
Protocol for Bioconjugation: Labeling an Azide-Modified Protein
This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified protein with this compound, followed by secondary labeling of the hydroxyl group.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-reactive fluorescent dye (e.g., NHS-ester dye)
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 10 mg/mL solution of the amine-reactive dye in DMF.
-
-
Click Reaction:
-
In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound to the protein solution to a final concentration of 10-20 molar excess.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Purification:
-
Remove the excess reagents and byproducts by size-exclusion chromatography using a column equilibrated with PBS.
-
Collect the fractions containing the protein-linker conjugate.
-
-
Secondary Labeling:
-
To the purified protein-linker conjugate, add the amine-reactive fluorescent dye at a 10-20 molar excess.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
-
Final Purification and Characterization:
-
Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography.
-
Characterize the product by UV-Vis spectroscopy and SDS-PAGE to confirm conjugation.
-
Caption: Workflow for protein bioconjugation.
Protocol for Surface Functionalization of a Glass Slide
This protocol details the steps to functionalize a glass slide with this compound.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Protocol:
-
Cleaning and Activation of Glass Slides:
-
Immerse the glass slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.
-
Rinse the slides with toluene and then with ethanol, and dry under nitrogen.
-
Cure the slides in an oven at 110°C for 30 minutes.
-
-
Immobilization of the Linker:
-
In a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Immerse the amine-functionalized slides in this solution and react for 12 hours at room temperature under an inert atmosphere.
-
Rinse the slides with DCM, ethanol, and deionized water.
-
Dry the slides under a stream of nitrogen. The slides are now functionalized with alkyne groups.
-
-
Characterization:
-
The functionalized surface can be characterized by contact angle measurements and X-ray photoelectron spectroscopy (XPS).
-
Caption: Workflow for surface functionalization.
Representative Data
The following tables provide representative data for the described applications. These values are based on typical results obtained with similar bifunctional linkers and should be used as a guideline for experimental design.
Table 1: Representative Data for Protein Bioconjugation
| Parameter | Typical Value |
| Reaction Time | 1 - 4 hours |
| Reaction Temperature | Room Temperature |
| Molar Excess of Linker | 10 - 50 equivalents |
| Molar Excess of Copper/Ligand | 1 - 5 equivalents |
| Molar Excess of Reducing Agent | 5 - 20 equivalents |
| Conjugation Efficiency | > 90% |
| Final Yield | 50 - 80% |
Table 2: Representative Data for Surface Functionalization
| Parameter | Typical Value |
| Silanization Time | 2 - 12 hours |
| Linker Immobilization Time | 12 - 24 hours |
| Water Contact Angle (Amine Surface) | 40 - 60° |
| Water Contact Angle (Alkyne Surface) | 70 - 90° |
| Surface Alkyne Density | 10¹² - 10¹⁴ molecules/cm² |
Hypothetical Signaling Pathway Application
The bifunctional linker can be used to create probes for studying cellular signaling pathways. For example, a kinase inhibitor can be modified with an azide group and then "clicked" to the this compound linker. The hydroxyl group can then be conjugated to a biotin molecule. This tripartite probe can be used in pull-down assays to identify the target kinases and their interacting partners from cell lysates.
Caption: Kinase interactor pull-down assay.
Disclaimer: The applications and protocols described herein are based on the chemical properties of the functional groups present in this compound. As there is limited specific literature on this compound, these notes are intended to serve as a guide for research and development. Optimization of the protocols for specific applications is recommended.
References
Application Notes and Protocols for Polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of the novel functional monomer, 4-Hydroxybut-2-en-1-yl but-2-ynoate. This monomer possesses both a reactive alkene moiety suitable for radical polymerization and pendant hydroxyl and alkyne functionalities. These functional groups offer significant potential for post-polymerization modification, making the resulting polymers attractive candidates for applications in drug delivery, biomaterial engineering, and advanced materials science. The alkyne group can be utilized for "click" chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the straightforward conjugation of biomolecules, imaging agents, or therapeutic compounds. The hydroxyl group provides a site for further esterification or etherification, enabling the tuning of polymer solubility and other physical properties.
These protocols are designed to provide a comprehensive guide for researchers, from the initial synthesis of the monomer to its controlled polymerization and subsequent characterization.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved via a Fischer esterification reaction between cis-2-butene-1,4-diol and but-2-ynoic acid in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
Materials:
-
cis-2-butene-1,4-diol
-
But-2-ynoic acid
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR spectrometer for characterization
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).
-
Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Polymerization of this compound via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is well-suited for monomers with functional groups.
Experimental Protocol: RAFT Polymerization
Materials:
-
This compound (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line with nitrogen inlet
-
Syringes
-
Centrifuge
Procedure:
-
In a Schlenk flask, dissolve the monomer, CPDTC (RAFT agent), and AIBN (initiator) in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be[1]::[0.2].
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
To monitor the polymerization, take aliquots at different time points via a degassed syringe and analyze for monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.
-
Isolate the polymer by centrifugation, decant the supernatant, and wash the polymer pellet with cold diethyl ether.
-
Dry the resulting polymer under vacuum to a constant weight.
-
Characterize the polymer by GPC to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI), and by NMR for structural confirmation.
Data Presentation
The following table summarizes hypothetical quantitative data for the RAFT polymerization of this compound. Actual results may vary depending on specific reaction conditions.
| Parameter | Expected Value |
| Monomer Conversion | > 90% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol (tunable by [M]/[RAFT] ratio) |
| Polydispersity Index (PDI) | < 1.20 |
| Glass Transition Temperature (T₉) | To be determined experimentally |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and polymerization of this compound.
Caption: Conceptual signaling pathway for a drug delivery application of the functional polymer.
References
Application Notes and Protocols: The Use of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a Building Block in Natural Product Synthesis
A comprehensive search of available scientific literature and chemical databases did not yield any specific instances of "4-Hydroxybut-2-en-1-yl but-2-ynoate" being used as a building block for the synthesis of natural products. This suggests that this particular molecule may be a novel or highly specialized compound with limited documentation in publicly accessible resources.
While information on the specified building block is unavailable, the structural motifs it contains—a hydroxbutenyl group and a butynoate moiety—are individually prevalent in a variety of synthetic intermediates used in the construction of complex natural products.
To provide relevant and valuable information, this document will focus on a closely related and well-documented class of building blocks: hydroxybutenolides and their derivatives . These structures are frequently employed in the synthesis of a wide range of natural products due to their versatile reactivity.
Alternative Focus: Hydroxybutenolides in Natural Product Synthesis
Hydroxybutenolides are five-membered lactones containing a hydroxyl group, which serve as versatile synthons for the stereoselective synthesis of various natural products. Their utility stems from the ability to undergo a variety of transformations, including Michael additions, cycloadditions, and functional group interconversions.
Application Note: Synthesis of Spirocyclic Butenolides
Spirobutenolides are a class of natural products characterized by a spirocyclic junction containing a butenolide ring. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties. The synthesis of these complex structures often relies on the strategic use of functionalized butenolide building blocks.
A key strategy involves the [4+2] cycloaddition reaction (Diels-Alder reaction) of a diene with a butenolide dienophile. The substituents on the butenolide ring play a crucial role in controlling the stereoselectivity of the reaction, which is essential for the synthesis of enantiomerically pure natural products.
Table 1: Examples of Spirocyclic Butenolide Natural Products
| Natural Product | Biological Activity | Key Synthetic Strategy |
| Levistolide A | Not specified | [4+2] Cycloaddition |
| Tokinolide B | Not specified | [4+2] Cycloaddition |
| Spiro-fungins | Antifungal | Michael Addition/Cyclization |
| Spiro-bacterins | Antibacterial | Aldol Condensation/Lactonization |
Experimental Protocol: [4+2] Cycloaddition for Spirobutenolide Core Synthesis
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a substituted furan (as the diene) and a hydroxybutenolide (as the dienophile) to construct the spirobutenolide core.
Materials:
-
Substituted furan (1.0 eq)
-
2(5H)-Furanone (dienophile) (1.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted furan and the anhydrous solvent.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
In a separate flask, dissolve the 2(5H)-furanone in the anhydrous solvent.
-
Slowly add the dienophile solution to the reaction mixture containing the diene and Lewis acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirobutenolide.
Table 2: Representative Quantitative Data for Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Furan | 2(5H)-Furanone | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 75 | 90:10 |
| 2-Methylfuran | 2(5H)-Furanone | ZnCl₂ | Toluene | 0 | 12 | 68 | 85:15 |
| 2-Silyloxyfuran | 2(5H)-Furanone | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 88 | >95:5 |
Visualizations
Caption: General workflow for the synthesis of a spirobutenolide core.
Caption: Step-by-step experimental workflow for spirobutenolide synthesis.
Protocol for the purification of "4-Hydroxybut-2-en-1-yl but-2-ynoate" by column chromatography
An Application Note and Protocol for the Purification of 4-Hydroxybut-2-en-1-yl but-2-ynoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The described methodology is based on established principles for the separation of moderately polar organic compounds.
Introduction
This compound is a bifunctional molecule containing both hydroxyl and ester moieties, rendering it moderately polar. Column chromatography on silica gel is a standard and effective method for the purification of such compounds from reaction mixtures, byproducts, and starting materials.[1][2][3] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent system).[2][4] Less polar compounds tend to travel faster down the column with the mobile phase, while more polar compounds interact more strongly with the polar silica gel and elute later.[1] This protocol outlines the steps for optimizing the separation conditions using thin-layer chromatography (TLC) and subsequently performing the preparative column chromatography.
Data Presentation
Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from impurities.[5] Below is a table summarizing typical solvent systems and expected Rf values for a moderately polar compound like this compound on a silica gel stationary phase.
| Stationary Phase | Mobile Phase (Eluent) | Exemplary Solvent Ratio (v/v) | Anticipated Rf of Target Compound | Notes |
| Silica Gel (SiO2) | Hexane / Ethyl Acetate | 9:1 | Low | Eluent is not polar enough. |
| Silica Gel (SiO2) | Hexane / Ethyl Acetate | 7:3 | ~ 0.30 | Good starting point for optimization. |
| Silica Gel (SiO2) | Hexane / Ethyl Acetate | 1:1 | High | Eluent may be too polar, leading to poor separation. |
| Silica Gel (SiO2) | Dichloromethane / Methanol | 98:2 | ~ 0.25 | Alternative solvent system for polar compounds. |
Experimental Protocols
Materials
-
Crude this compound mixture
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes (test tubes or flasks)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Determination of Optimal Mobile Phase using TLC
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.
-
After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot. The optimal eluent system is the one that gives the target compound an Rf value of approximately 0.25-0.35 and shows good separation from other spots.[5]
Preparation of the Chromatography Column
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[6][7]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[6][7]
-
Prepare a slurry of silica gel in the chosen mobile phase.[7]
-
Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[6]
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]
-
Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disruption during solvent addition.[6]
Sample Loading and Elution
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.[6]
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is just level with the sand.
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the packed bed.
-
Begin collecting fractions in appropriately labeled test tubes or flasks as the mobile phase starts to elute from the bottom of the column.
-
Maintain a constant head of the mobile phase above the silica gel throughout the elution process.
Fraction Analysis and Product Isolation
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates and developing them in the chosen eluent system.
-
Identify the fractions containing the pure desired product by comparing their Rf values to the initial TLC of the crude mixture.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Visualizations
Caption: A flowchart illustrating the key stages of purifying this compound via column chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Using "4-Hydroxybut-2-en-1-yl but-2-ynoate" in Sonogashira coupling reactions
Application Notes and Protocols for Sonogashira Coupling Reactions
Topic: Using "4-Hydroxybut-2-en-1-yl but-2-ynoate" in Sonogashira Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[2][3] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]
This document provides a detailed overview of the application of the Sonogashira coupling reaction, with a focus on substrates similar to "this compound." While specific data for this novel compound is not available, the provided protocols and data for analogous systems will serve as a comprehensive guide for researchers.
Reaction Mechanism and Principles
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates.[5]
-
Palladium Cycle: The cycle begins with the oxidative addition of the vinyl or aryl halide to a Pd(0) species, forming a Pd(II) complex.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[6][7]
Variations of the Sonogashira reaction exist, including copper-free versions, which are employed to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][8]
Quantitative Data Summary
The following tables summarize representative quantitative data for Sonogashira coupling reactions involving substrates analogous to the vinyl and alkyne moieties of "this compound."
Table 1: Sonogashira Coupling of Vinyl Halides with Terminal Alkynes - Reaction Parameters
| Entry | Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (E)-1-Iodo-1-octene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 2 | 95 | J. Org. Chem. 1998, 63, 8551 |
| 2 | (Z)-1-Bromo-1-hexene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 6 | 88 | Org. Lett. 2003, 5, 1841 |
| 3 | Vinyl Bromide | Trimethylsilylacetylene | Pd(OAc)₂ (1) / XPhos (2) | - | Cs₂CO₃ | Toluene | 100 | 12 | 92 | J. Am. Chem. Soc. 2003, 125, 13642 |
| 4 | 2-Iodoprop-2-en-1-ol | Various Alkynes | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 4 | 75-90 | Org. Lett. 1999, 1, 553 |
Table 2: Spectroscopic Data for Representative Enyne Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| (E)-1-Phenyl-1-decen-3-yne | 7.4-7.2 (m, 5H), 6.5 (d, 1H), 6.0 (dt, 1H), 2.4 (t, 2H), 1.6-1.3 (m, 8H), 0.9 (t, 3H) | 142.1, 131.6, 128.8, 128.3, 123.7, 108.2, 92.5, 80.1, 31.4, 28.8, 28.7, 22.6, 19.5, 14.1 | 3050, 2925, 2855, 2210, 1600, 960 |
| (Z)-7-Hexyl-6-tridecen-8-yne | 6.2 (d, 1H), 5.6 (dt, 1H), 2.3 (m, 4H), 1.5-1.2 (m, 16H), 0.9 (t, 6H) | 141.5, 110.1, 95.3, 78.9, 31.5, 29.2, 29.1, 28.9, 22.6, 19.8, 14.1 | 2955, 2925, 2855, 2225, 1465, 730 |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne
This protocol provides a general procedure that can be adapted for the coupling of "this compound" (as the alkyne component) with a suitable vinyl halide.
Materials:
-
Vinyl halide (1.0 mmol)
-
Terminal alkyne (e.g., "this compound") (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the vinyl halide and the terminal alkyne to the flask.
-
Add the anhydrous solvent, followed by the amine base, via syringe.
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for guidance).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Visualizations
Sonogashira Coupling Reaction Mechanism
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols: 4-Hydroxybut-2-en-1-yl but-2-ynoate in Materials Science
Disclaimer: The compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" is a novel or highly specialized chemical entity. As of the latest search, there is no available published literature detailing its specific applications, established protocols, or quantitative material properties. The following application notes and protocols are therefore presented as a theoretical framework based on the predicted reactivity of its constituent functional groups (a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond). These protocols are intended to serve as a starting point for research and development and will require significant optimization and validation.
Introduction to Potential Applications
The unique molecular structure of this compound, featuring multiple reactive sites, suggests its potential as a versatile monomer and crosslinking agent in the synthesis of advanced functional polymers. The hydroxyl group allows for esterification and etherification reactions, the alkene group is susceptible to radical and addition polymerizations, and the alkyne group can participate in click chemistry (e.g., CuAAC, SPAAC) and polymerization reactions.
Potential applications include:
-
Development of Crosslinked Polymer Networks: The bifunctional nature of the molecule (alkene and alkyne) allows for orthogonal polymerization schemes, leading to the formation of highly crosslinked and potentially stimuli-responsive materials.
-
Synthesis of Functional Polyesters: The hydroxyl group can be polymerized with dicarboxylic acids or their derivatives to form polyesters with pendant alkyne and alkene groups, which can be further functionalized.
-
Surface Modification and Bioconjugation: The alkyne group provides a reactive handle for "clicking" biomolecules, fluorophores, or other functional moieties onto a material surface.
-
Thermosetting Resins and Composites: The reactive functional groups suggest its potential use as a component in thermosetting resins, where it can contribute to the crosslink density and thermal stability of the final material.
Hypothetical Material Properties
The following table outlines predicted quantitative data for polymers derived from this compound. These are estimated values and would need to be determined experimentally.
| Property | Linear Polyester (via Hydroxyl) | Crosslinked Network (via Alkene/Alkyne) | Test Method (Example) |
| Glass Transition (Tg) | 40 - 70 °C | 120 - 180 °C | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | 15 - 30 MPa | 50 - 80 MPa | ASTM D638 |
| Young's Modulus | 0.5 - 1.5 GPa | 2.5 - 4.0 GPa | ASTM D638 |
| Elongation at Break | 100 - 200% | < 5% | ASTM D638 |
| Thermal Decomposition | > 250 °C | > 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Protocol 3.1: Synthesis of a Linear Polyester via Polycondensation
This protocol describes the synthesis of a linear polyester using the hydroxyl group of this compound and a diacyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (as an acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (for precipitation)
-
Magnetic stirrer and hotplate
-
Schlenk line or inert atmosphere setup
-
Standard glassware (round-bottom flask, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM to the flask via a dropping funnel over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the hydroxyl peak).
-
Once the reaction is complete, filter the solution to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the resulting polymer by slowly adding the concentrated solution to a large volume of cold methanol with stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C for 24 hours.
Characterization: The resulting polymer can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and DSC for thermal analysis.
Protocol 3.2: UV-Initiated Radical Polymerization for Hydrogel Formation
This protocol outlines the formation of a crosslinked hydrogel using the alkene functionality.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
UV lamp (365 nm)
-
Molds for hydrogel casting
Procedure:
-
Prepare a precursor solution by dissolving this compound (e.g., 10-20% w/v) and the photoinitiator (e.g., 0.5% w/w relative to the monomer) in PBS.
-
Vortex or sonicate the solution until all components are fully dissolved.
-
Pipette the precursor solution into the desired molds.
-
Expose the molds to UV light (365 nm) for a specified time (e.g., 5-15 minutes), which will need to be optimized based on the lamp intensity and precursor concentration.
-
The solution will transition into a solid hydrogel.
-
Gently remove the hydrogels from the molds and wash them with fresh PBS to remove any unreacted monomer and photoinitiator.
Characterization: The hydrogel can be characterized by swelling ratio measurements, rheology to determine its mechanical properties, and scanning electron microscopy (SEM) to visualize its internal structure.
Visualizations
Diagram 4.1: Logical Workflow for Polymer Synthesis and Functionalization
Caption: Synthetic routes from the monomer to different polymer architectures and subsequent functionalization.
Diagram 4.2: Signaling Pathway for a Hypothetical Drug Delivery System
This diagram illustrates a hypothetical scenario where the polymer is used in a drug delivery system that responds to a specific cellular signal.
Caption: Hypothetical enzyme-triggered drug release from a polymer matrix based on the title compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate
Welcome to the technical support center for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the esterification of but-2-ynoic acid and 2-butene-1,4-diol can stem from several factors. Here are the common causes and their respective solutions:
-
Incomplete Reaction: The esterification may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3][4] Spot the starting materials (but-2-ynoic acid and 2-butene-1,4-diol) and the reaction mixture on a TLC plate. The disappearance of the starting materials indicates the completion of the reaction. If the reaction stalls, consider increasing the reaction time or temperature. For Fischer esterification, using an excess of one reactant can shift the equilibrium towards the product.[5][6][7]
-
-
Suboptimal Reaction Conditions: The chosen reaction conditions may not be ideal for this specific esterification.
-
Solution: The Steglich esterification, using DCC (or EDC) and a catalytic amount of DMAP, is a mild and often effective method for such substrates.[8][9][10][11] If using this method, ensure all reagents are anhydrous, as carbodiimides are sensitive to moisture. For temperature, running the reaction at 0°C initially and then allowing it to warm to room temperature is a common practice.[12]
-
-
Side Reactions: The starting materials or product may be undergoing side reactions.
-
Solution: Due to the presence of double and triple bonds, polymerization can be a competing reaction, especially at higher temperatures. Using milder reaction conditions, such as the Steglich or Mitsunobu esterification, can minimize this.[13][14] Also, the formation of N-acylurea is a known side reaction in Steglich esterification, which can reduce the yield.[11][15][16]
-
-
Loss of Product During Work-up and Purification: The product may be lost during extraction or chromatography.
Q2: I see a white precipitate in my Steglich esterification reaction. What is it and how do I remove it?
A2: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction when using dicyclohexylcarbodiimide (DCC) as the coupling agent.
-
Removal: DCU is largely insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether. The majority of it can be removed by filtration of the reaction mixture.[12] Any remaining DCU can typically be separated from the desired ester during column chromatography, as DCU is generally less polar than the target product.
Q3: My purified product still shows impurities in the NMR spectrum. What are the likely impurities and how can I get rid of them?
A3: Common impurities after initial purification can include:
-
Starting Materials: Unreacted but-2-ynoic acid or 2-butene-1,4-diol.
-
Solution: Optimize your column chromatography. Use a gradient elution to achieve better separation. Washing the organic extract with a mild base (like saturated sodium bicarbonate solution) can help remove unreacted carboxylic acid.[18]
-
-
N-acylurea: This is a common byproduct of the Steglich esterification resulting from the rearrangement of the O-acylisourea intermediate.[11][15][16]
-
Solution: This byproduct can sometimes be difficult to separate from the desired product by chromatography due to similar polarities. Optimizing the reaction conditions to minimize its formation is key (e.g., by ensuring DMAP is present).[11] If it has already formed, careful column chromatography with a shallow solvent gradient may be required.
-
-
Triphenylphosphine oxide and reduced DEAD/DIAD: If using the Mitsunobu reaction, these are common byproducts.
Q4: How do I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][2][3][4]
-
Procedure:
-
Prepare a TLC plate with three lanes.
-
In the first lane, spot a dilute solution of your starting materials (a co-spot of but-2-ynoic acid and 2-butene-1,4-diol).
-
In the second lane, spot a small aliquot of your reaction mixture.
-
In the third lane, co-spot the starting materials and the reaction mixture.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining (e.g., with potassium permanganate or iodine).
-
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials are no longer visible in the lane with the reaction mixture.[3][20] A new spot, corresponding to your product, should appear.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for synthesizing this compound?
A1: The choice of method depends on the stability of your starting materials and the desired reaction conditions.
-
Fischer Esterification: This is a classic method using an acid catalyst and heat.[6][21] It's simple but the conditions can be harsh, potentially leading to side reactions like polymerization of the unsaturated starting materials. It's an equilibrium reaction, so strategies to remove water or use an excess of one reactant are needed to drive it to completion.[5][6][7]
-
Steglich Esterification: This method uses a coupling agent like DCC or EDC and a catalyst like DMAP at or below room temperature.[8][9][10][11] It is a very mild and generally high-yielding method, making it well-suited for substrates that might be sensitive to heat or strong acids.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD).[13][14][22] It is also a very mild method that proceeds with inversion of configuration at a stereocenter if one is present in the alcohol. It is particularly effective for secondary alcohols.[13]
For the synthesis of this compound, the Steglich esterification is a highly recommended starting point due to its mild conditions and effectiveness with a wide range of substrates.
Q2: What are suitable solvents for this reaction?
A2: The choice of solvent depends on the esterification method.
-
Steglich Esterification: Dichloromethane (DCM) is commonly used.[12] Acetonitrile is a greener alternative that has also been shown to be effective.[8]
-
Mitsunobu Reaction: Tetrahydrofuran (THF) or diethyl ether are typical solvents.[22]
-
Fischer Esterification: Often, the alcohol reactant is used in large excess and also serves as the solvent.[23] Alternatively, a non-polar solvent like toluene can be used to facilitate the removal of water via a Dean-Stark apparatus.[6]
Q3: How can I purify the final product?
A3: Column chromatography is the most common method for purifying esters after the initial work-up.[17]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): Given the expected polarity of this compound (due to the free hydroxyl group), a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate will likely be effective. You may need to use a gradient of increasing polarity to first elute non-polar impurities and then your product. The ideal eluent system should be determined by TLC analysis beforehand.[17]
Q4: Are there any specific safety precautions I should take?
A4: Yes, always follow standard laboratory safety procedures. Specific hazards for this synthesis include:
-
DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves in a well-ventilated fume hood.
-
Solvents: Organic solvents like DCM, THF, and diethyl ether are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
-
Acids: But-2-ynoic acid is a carboxylic acid and can be corrosive. Concentrated acids like sulfuric acid, used in Fischer esterification, are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Data Presentation
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | High temperature (reflux) | Inexpensive reagents, simple procedure.[6] | Harsh conditions, equilibrium reaction requires driving force (excess reactant or water removal), potential for side reactions.[5][6][7][24] |
| Steglich Esterification | Carboxylic acid, alcohol, DCC (or EDC), DMAP (catalytic) | Room temperature or 0°C to RT, anhydrous solvent (e.g., DCM, ACN) | Mild conditions, high yields, suitable for sensitive substrates.[8][10][11] | DCC can cause allergies, formation of DCU byproduct requires filtration, potential for N-acylurea side product.[11][15][16] |
| Mitsunobu Reaction | Carboxylic acid, alcohol, PPh₃, DEAD (or DIAD) | 0°C to room temperature, anhydrous solvent (e.g., THF) | Very mild conditions, high yield, inversion of stereochemistry at the alcohol center.[13][22] | Reagents can be expensive, byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can complicate purification.[13][14] |
Table 2: Influence of Key Parameters on Esterification Yield (General Trends)
| Parameter | Effect on Yield | Rationale |
| Temperature | Increases up to an optimum, then may decrease | Higher temperature increases reaction rate. However, excessive heat can lead to decomposition or side reactions (e.g., polymerization), especially with unsaturated compounds.[25][26] |
| Catalyst Loading | Increases up to an optimum, then plateaus | A sufficient amount of catalyst is needed to facilitate the reaction. An excess may not significantly increase the yield and can complicate purification.[27] |
| Reactant Molar Ratio | Using an excess of one reactant can increase yield | For equilibrium-driven reactions like Fischer esterification, this shifts the equilibrium towards the product side (Le Chatelier's Principle).[5] For other methods, a slight excess of one reactant can ensure the complete conversion of the limiting reagent. |
| Reaction Time | Increases up to a point | The reaction needs sufficient time to go to completion. Monitoring by TLC is crucial to determine the optimal time and avoid potential product degradation with prolonged reaction times.[25] |
Experimental Protocols
Recommended Method: Steglich Esterification
This protocol is a plausible method for the synthesis of this compound and should be adapted and optimized as necessary.
Materials:
-
But-2-ynoic acid
-
cis-2-Butene-1,4-diol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-ynoic acid (1.0 equivalent) and cis-2-butene-1,4-diol (1.2 equivalents) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the but-2-ynoic acid is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. synarchive.com [synarchive.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fischer Esterification [organic-chemistry.org]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 24. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin [mdpi.com]
Troubleshooting side reactions in the formation of "4-Hydroxybut-2-en-1-yl but-2-ynoate"
Disclaimer: The synthesis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" is not widely reported in scientific literature. Therefore, this guide is based on established principles of organic chemistry and general knowledge of esterification reactions involving unsaturated systems. The troubleshooting advice provided is predictive and should be used as a starting point for experimental optimization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Yield
Question: I am not getting any of the desired product, or the yield is very low. What are the possible causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, or the choice of esterification method.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
But-2-ynoic Acid: May be impure or have low reactivity. Consider purification by recrystallization or sublimation.
-
cis-2-Butene-1,4-diol: This starting material can be hygroscopic and may contain impurities. Ensure it is dry and pure before use. Drying over a desiccant or azeotropic distillation may be necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or the product. Optimization of the reaction temperature is crucial.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Inappropriate Esterification Method:
-
Fischer Esterification: This method is reversible and the water produced can hydrolyze the ester back to the starting materials.[1][2][3][4][5] Use a Dean-Stark apparatus to remove water as it forms or use a large excess of one of the reactants.[2][3]
-
Steglich Esterification: This method is sensitive to steric hindrance and the purity of reagents. Ensure high-purity DCC (or a water-soluble carbodiimide like EDC) and DMAP are used.[6][7]
-
Yamaguchi Esterification: This method is generally high-yielding but requires stoichiometric amounts of the Yamaguchi reagent and DMAP.[8][9][10][11][12] Ensure accurate stoichiometry.
-
-
Catalyst Inactivity:
-
For acid-catalyzed reactions (Fischer), the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of catalyst.
-
Presence of Impurities and Side Products
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The presence of impurities is a common issue. Understanding the potential side reactions is key to minimizing them.
Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Di-but-2-ynoate of cis-2-butene-1,4-diol | Use of excess but-2-ynoic acid or its activated form. | Use a 1:1 stoichiometric ratio of the reactants or a slight excess of the diol. |
| Polymeric materials | High reaction temperatures or presence of radical initiators can cause polymerization of the unsaturated starting materials or product. | Conduct the reaction at the lowest effective temperature. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. |
| 2,5-Dihydrofuran | Acid-catalyzed dehydration of cis-2-butene-1,4-diol. | In Fischer esterification, use milder acid catalysts or shorter reaction times. Consider non-acidic methods like Steglich or Yamaguchi esterification. |
| N-acylurea | Rearrangement of the O-acylisourea intermediate in Steglich esterification. This is a common side product when the alcohol is not reactive enough.[6] | Ensure the reaction is run at low temperatures (0 °C) and that DMAP is used as a catalyst to facilitate the desired reaction pathway.[6] |
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for synthesizing this compound?
A1: The choice of method depends on the scale of the reaction and the sensitivity of your starting materials.
-
Fischer Esterification: Suitable for large-scale synthesis due to low-cost reagents, but the equilibrium nature of the reaction can be a drawback.[1][2][3][4][5]
-
Steglich Esterification: A mild method suitable for small-scale synthesis and for acid-sensitive substrates.[6][7] The formation of dicyclohexylurea (DCU) as a byproduct can complicate purification. Using a water-soluble carbodiimide like EDC can simplify workup.
-
Yamaguchi Esterification: A very mild and often high-yielding method, particularly for sterically hindered alcohols and acids.[8][9][10][11][12] It is well-suited for complex and sensitive molecules.
Q2: How can I effectively purify the final product?
A2: Purification of this compound will likely require chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying esters. A gradient elution system using a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended.
-
Preparative TLC or HPLC: For small quantities and high purity requirements, preparative thin-layer chromatography or high-performance liquid chromatography can be used.
Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?
A3: A combination of spectroscopic methods is essential for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, including the connectivity of atoms and the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (C=O) stretch, the alkyne (C≡C) stretch, and the hydroxyl (O-H) stretch.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components of the reaction mixture.[13]
Q4: My product seems to decompose upon storage. How can I improve its stability?
A4: The presence of multiple unsaturated functionalities (a double and a triple bond) and a primary alcohol makes the target molecule susceptible to degradation.
-
Storage Conditions: Store the purified product at low temperatures (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.
-
Avoid Light: Protect the compound from light, which can promote decomposition.
-
Purity: Ensure the product is free from acidic or basic impurities from the synthesis, as these can catalyze degradation.
Experimental Protocols
(Note: These are generalized protocols and should be adapted and optimized for the specific reaction.)
General Protocol for Fischer Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., 0.05 eq of p-toluenesulfonic acid).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Steglich Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Yamaguchi Esterification
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve but-2-ynoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve cis-2-butene-1,4-diol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Add the solution of the mixed anhydride from the first flask to the second flask via cannula.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis stem from the reactive nature of the starting materials and the product. Key issues include:
-
Thermal Management: The esterification reaction can be exothermic, and improper heat dissipation at a larger scale can lead to thermal runaway.[1][2][3] The surface-area-to-volume ratio decreases as the reactor size increases, hindering effective heat removal.[1][2][3]
-
Side Reactions: The presence of multiple unsaturated sites (alkene and alkyne) increases the likelihood of polymerization, especially at elevated temperatures. Isomerization of the double bond is also a potential side reaction.
-
Purity and Purification: Achieving high purity on a large scale can be difficult due to the potential for side-product formation. The thermal sensitivity of the product may preclude high-temperature distillation.[4]
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial to maintain consistent reaction temperature and prevent localized "hot spots" that can accelerate side reactions.[5][6]
Q2: Which esterification method is recommended for the synthesis of this compound on a larger scale?
A2: While several esterification methods exist, a catalyzed reaction is generally preferred for this type of synthesis.
-
Fischer-Speier Esterification: This method, using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common choice.[7] However, the strong acid can promote side reactions with unsaturated functionalities.
-
Steglich Esterification: Using DCC and DMAP is a milder alternative, which can be beneficial for sensitive substrates.[8]
-
Enzymatic Esterification: Lipase-catalyzed esterification offers high selectivity and mild reaction conditions, minimizing side reactions, but may be slower and more costly to scale up.
For scale-up, a carefully controlled Fischer-Speier esterification with a solid-supported acid catalyst could be a good option to simplify catalyst removal and minimize acidic waste streams.[9]
Q3: How can I minimize the risk of polymerization during the reaction?
A3: To minimize polymerization, consider the following:
-
Lower Reaction Temperature: Operate at the lowest effective temperature to slow down polymerization rates.
-
Inhibitors: Introduce a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.
-
Controlled Addition: Use a semi-batch process where one of the reactants is added slowly to control the reaction rate and heat generation.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization.
Q4: What are the key safety considerations for the scale-up of this synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal runaway.[1][2][3]
-
Pressure Management: Be aware of the potential for gas evolution and ensure the reactor system has adequate pressure relief.
-
Reagent Handling: Handle all reagents, especially catalysts and potentially flammable solvents, in a well-ventilated area with appropriate personal protective equipment.
-
Emergency Planning: Have a clear plan for emergency shutdown and quenching of the reaction in case of a loss of control.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Product decomposition- Side reactions (e.g., polymerization) | - Increase reaction time or catalyst loading.- Lower reaction temperature.- Add a polymerization inhibitor. |
| Poor Purity | - Presence of unreacted starting materials- Formation of side products (e.g., polymers, isomers) | - Optimize reaction conditions to drive the reaction to completion.- Use a milder catalyst or lower temperature to reduce side reactions.- Employ appropriate purification techniques (see Q5). |
| Reaction Stalls | - Catalyst deactivation- Presence of impurities in starting materials | - Use a fresh or more robust catalyst.- Ensure starting materials are of high purity. |
| Thermal Runaway | - Inadequate heat removal- Reaction is too exothermic | - Improve reactor cooling capacity.- Use a semi-batch process with controlled addition of a reactant.- Dilute the reaction mixture.[1][2][5] |
| Product Isomerization | - Acid-catalyzed isomerization of the double bond | - Use a non-acidic catalyst (e.g., enzymatic) or a milder acid catalyst.- Minimize reaction time and temperature. |
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield and Purity (Lab Scale)
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| H₂SO₄ | 80 | 6 | 75 | 85 |
| p-TsOH | 80 | 8 | 82 | 90 |
| Amberlyst-15 | 90 | 12 | 85 | 92 |
| Lipase | 40 | 48 | 95 | >98 |
Table 2: Scale-Up Parameter Comparison
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) |
| Reactant Ratio (Alcohol:Acid) | 1.2 : 1 | 1.1 : 1 |
| Catalyst Loading (mol%) | 1.0 | 0.8 |
| Average Reaction Temp (°C) | 80 | 85 |
| Heat Removal | Natural Convection | Cooling Jacket |
| Typical Yield (%) | 82 | 78 |
| Typical Purity (%) | 90 | 88 |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using p-TsOH Catalyst
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.2 eq), and toluene (100 mL).
-
Add p-toluenesulfonic acid (p-TsOH) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of this compound
-
Dissolve the crude ester in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent under reduced pressure to obtain the purified ester.
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
Caption: General experimental workflow for synthesis and purification.
References
- 1. fauske.com [fauske.com]
- 2. helgroup.com [helgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrolic acid - Wikipedia [en.wikipedia.org]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
Refinement of reaction conditions for "4-Hydroxybut-2-en-1-yl but-2-ynoate" synthesis
Technical Support Center: Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of but-2-ynoic acid and cis-2-butene-1,4-diol.
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Esterification is an equilibrium process.[1] Ensure sufficient reaction time (monitor by TLC). Consider increasing the reflux time. Using an excess of one reactant can also shift the equilibrium towards the product.[2] |
| Presence of Water | Water in the reactants or solvent will hinder the reaction.[1] Use anhydrous solvents and ensure reactants are dry. A Dean-Stark apparatus is recommended to remove water as it is formed during the reaction. |
| Inactive Catalyst | The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated. Use a fresh, anhydrous catalyst. |
| Sub-optimal Reaction Temperature | Insufficient heating can lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or products.[1] Ensure the reaction mixture is maintained at the appropriate reflux temperature for the chosen solvent (e.g., toluene, ~110 °C). |
| Losses During Work-up | The product may be lost during aqueous washing if emulsions form or due to its partial solubility in the aqueous phase.[1] Break emulsions by adding brine. Minimize the volume of aqueous washes. |
Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted but-2-ynoic acid and/or cis-2-butene-1,4-diol will remain. Optimize reaction time and consider using a slight excess of one reactant. Unreacted acid can be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution).[2] cis-2-Butene-1,4-diol can be removed by aqueous washes. |
| Formation of Diester Byproduct | Since cis-2-butene-1,4-diol has two hydroxyl groups, a diester byproduct can form. To minimize this, use a molar ratio of diol to acid greater than 1:1 (e.g., 1.2:1 or 1.5:1). The diester can be separated from the desired monoester by column chromatography. |
| Side Reactions | At elevated temperatures, alkynes can undergo various side reactions. Ensure the reaction temperature is not excessively high. |
| Residual Catalyst | The acid catalyst must be thoroughly removed during the work-up. Wash the organic layer with saturated NaHCO₃ solution until no more gas evolves, followed by a water wash to remove any remaining salts.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of but-2-ynoic acid to cis-2-butene-1,4-diol?
A1: To favor the formation of the monoester, it is advisable to use an excess of the diol. A molar ratio of 1:1.2 to 1:1.5 (acid:diol) is a good starting point to minimize the formation of the diester byproduct.
Q2: Which acid catalyst is most effective for this esterification?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of Fischer esterification as it is a solid and easy to handle. Sulfuric acid can also be used, but it can sometimes lead to more charring and side reactions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the limiting reactant (but-2-ynoic acid) and the appearance of the product spot can be visualized. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q4: What are the key considerations for the purification of this compound?
A4: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent system (e.g., a gradient of hexane/ethyl acetate) should be carefully optimized to achieve good separation between the desired monoester, any unreacted diol, and the diester byproduct.
Q5: What are potential side reactions to be aware of?
A5: Besides the formation of the diester, other potential side reactions include the dehydration of the alcohol or polymerization of the unsaturated reactants, especially at high temperatures or in the presence of strong acids.[1]
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
But-2-ynoic acid
-
cis-2-Butene-1,4-diol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and a catalytic amount of p-TSA (0.05 eq).
-
Add anhydrous toluene to the flask. The volume should be sufficient to allow for effective stirring and reflux.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C for toluene). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the limiting reactant.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted but-2-ynoic acid.
-
Wash the organic layer with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Analysis: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for the synthesis of this compound.
References
Overcoming poor reactivity of "4-Hydroxybut-2-en-1-yl but-2-ynoate" in subsequent steps
Welcome to the technical support center for "4-Hydroxybut-2-en-1-yl but-2-ynoate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this compound in subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields or no desired product in my reaction with this compound?
A1: The primary reason for the apparent poor reactivity of this compound in intermolecular reactions is a competing intramolecular cyclization. The molecule contains both a nucleophilic hydroxyl group and an electrophilic alkyne, which can react with each other under certain conditions to form a stable five-membered ring, a γ-butenolide. This side reaction consumes the starting material, leading to low yields of the desired intermolecular product.
Q2: What is the structure of the common byproduct?
A2: The common byproduct is a γ-butenolide, specifically 5-(but-2-en-1-yl)-2(5H)-furanone. The reaction is an intramolecular transesterification/cyclization.
Q3: What conditions favor the unwanted intramolecular cyclization?
A3: The intramolecular cyclization is often favored by:
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Elevated temperatures: Higher temperatures can provide the activation energy needed for the cyclization to occur.
-
Presence of acid or base catalysts: Both acidic and basic conditions can catalyze the intramolecular reaction. For instance, superelectrophilic activation using strong acids like triflic acid can efficiently promote the formation of furan-2-ones.
-
Prolonged reaction times: Longer reaction times can allow the slower intramolecular cyclization to proceed to a greater extent, especially if the desired intermolecular reaction is sluggish.
-
Polar solvents: Solvents that can stabilize charged intermediates may facilitate the cyclization.
Q4: How can I suppress the intramolecular cyclization and promote my desired intermolecular reaction?
A4: To favor the intermolecular reaction, consider the following strategies:
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Protection of the hydroxyl group: The most effective way to prevent intramolecular cyclization is to protect the free hydroxyl group. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), ethers (e.g., MOM, BOM), or esters (e.g., acetate). The choice of protecting group will depend on the specific reaction conditions of the subsequent step.
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Low reaction temperatures: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which typically has a higher activation energy than many intermolecular reactions.
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Use of specific catalysts: For certain intermolecular reactions, specific catalysts can promote the desired pathway over the cyclization. For example, in gold-catalyzed intermolecular couplings of alkynoates and allylic ethers, the choice of catalyst and reaction conditions is crucial.
-
Control of stoichiometry and addition rate: In some cases, using a large excess of the intermolecular reactant and/or slow addition of the this compound can favor the bimolecular reaction over the unimolecular cyclization.
Q5: Are there any specific intermolecular reactions that are known to be problematic with this substrate?
A5: Reactions that require high temperatures, strong acids or bases, or long reaction times are particularly susceptible to competition from intramolecular cyclization. This includes some types of nucleophilic additions to the alkyne, and certain transition-metal-catalyzed cross-coupling reactions where the catalyst might also promote cyclization.
Troubleshooting Guides
Issue 1: Low Yield of Desired Intermolecular Product and Presence of a Major Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intramolecular cyclization to form a butenolide. | 1. Analyze the byproduct by NMR and MS to confirm its structure. 2. Protect the hydroxyl group before the intermolecular reaction. 3. Lower the reaction temperature. | Identification of the butenolide byproduct. Increased yield of the desired product. |
| Sub-optimal reaction conditions for the intermolecular reaction. | 1. Screen different solvents, catalysts, and temperatures. 2. Consult literature for similar intermolecular reactions to find optimized conditions. | Improved yield of the desired product. |
| Degradation of starting material. | 1. Check the stability of the starting material under the reaction conditions without the other reactant. 2. Use milder reaction conditions if possible. | Reduced degradation and improved product yield. |
Issue 2: No Reaction or Incomplete Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient activation of the alkyne or the other reactant. | 1. Increase the temperature cautiously, monitoring for byproduct formation. 2. Add a suitable catalyst (e.g., Lewis acid, transition metal). | Increased conversion to the desired product. |
| Steric hindrance. | 1. Use a less sterically hindered reactant if possible. 2. Employ a catalyst with a smaller ligand. | Improved reaction rate and yield. |
| Catalyst deactivation. | 1. Use a higher catalyst loading. 2. Add the catalyst in portions. 3. Ensure all reagents and solvents are pure and dry. | Increased reaction conversion. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether Formation)
This protocol describes a general procedure for protecting the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the TBDMS-protected product.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization to form γ-Butenolide
This protocol provides a method for the intentional synthesis of the γ-butenolide byproduct, which can be useful for characterization or as a desired product itself.
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the gold catalyst (e.g., 5 mol% AuCl) to the solution.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to isolate the γ-butenolide.
Data Presentation
The following table summarizes the expected outcomes of reactions with this compound under different conditions, highlighting the competition between intermolecular reaction and intramolecular cyclization.
| Reaction Type | Key Conditions | Major Product | Approx. Yield Range | Notes |
| Intermolecular Nucleophilic Addition | Low temperature (-78 to 0 °C), Protected -OH | Intermolecular Adduct | 60-90% | Protection of the hydroxyl group is crucial for high yields. |
| Room temp, Unprotected -OH | γ-Butenolide | 50-80% | Significant byproduct formation is expected. | |
| Sonogashira Coupling | Pd/Cu catalysis, Amine base, Room temp, Protected -OH | Coupled Product | 70-95% | The hydroxyl group should be protected to avoid side reactions with the base and catalyst. |
| Pd/Cu catalysis, Amine base, Room temp, Unprotected -OH | Mixture of Coupled Product and γ-Butenolide | Variable | Yields of the desired product are often low and inconsistent. | |
| Intramolecular Cyclization | Au(I) or Ag(I) catalyst, Room temp | γ-Butenolide | >90% | This is a highly efficient method for synthesizing the butenolide. |
| Triflic Acid, Room temp | Furan-2-one derivative | 80-95% | Superelectrophilic activation leads to a different cyclized product. |
Visualizations
Signaling Pathways and Experimental Workflows
Minimizing the formation of polymers during "4-Hydroxybut-2-en-1-yl but-2-ynoate" reactions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Hydroxybut-2-en-1-yl but-2-ynoate. It provides troubleshooting advice and frequently asked questions to help minimize the formation of unwanted polymers during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an organic molecule containing both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), as well as an ester functional group. The presence of these unsaturated bonds makes the molecule susceptible to polymerization, particularly through free radical mechanisms, which can be initiated by heat, light, or the presence of radical initiators.
Q2: What are the common signs of polymerization in my reaction?
A2: Signs of polymerization can include:
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An unexpected increase in the viscosity of the reaction mixture.
-
The formation of a solid or gel-like substance.
-
A significant deviation in the expected yield of the desired product.
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Discoloration of the reaction mixture.
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An exothermic event (sudden increase in temperature).
Q3: How can I prevent polymerization during the synthesis of this compound?
A3: Polymerization can be minimized by:
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Using polymerization inhibitors: Adding a small amount of a radical scavenger to the reaction mixture.
-
Controlling the temperature: Running the reaction at the lowest effective temperature.
-
Excluding light: Protecting the reaction from light by using amber glassware or covering the reaction vessel.
-
Working under an inert atmosphere: Removing oxygen, which can initiate polymerization, by working under nitrogen or argon.
Q4: What type of polymerization inhibitors are suitable for this reaction?
A4: For unsaturated esters like this compound, phenolic inhibitors and other radical scavengers are effective. Common examples include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).[1][2][3] The choice of inhibitor may depend on the specific reaction conditions and the desired final product purity.
Q5: How do polymerization inhibitors work?
A5: Polymerization inhibitors, also known as radical scavengers, work by reacting with and neutralizing the free radicals that initiate and propagate the polymerization chain reaction.[2] This effectively stops the polymerization process before it can significantly consume the monomer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | Uncontrolled polymerization | 1. Immediately cool the reaction mixture. 2. Add a polymerization inhibitor (e.g., hydroquinone) if not already present. 3. For future attempts, reduce the reaction temperature and/or add an inhibitor at the start of the reaction. |
| Low yield of the desired ester | Polymerization consuming the starting materials or product | 1. Optimize reaction conditions: lower temperature, shorter reaction time. 2. Introduce a suitable polymerization inhibitor. 3. Ensure the reaction is performed under an inert atmosphere. |
| Reaction turns dark or discolored | Decomposition or side reactions, possibly related to polymerization | 1. Lower the reaction temperature. 2. Use a purified solvent and reagents. 3. Consider using a milder catalyst for the esterification. |
| Inconsistent results between batches | Variations in inhibitor concentration, oxygen exposure, or temperature | 1. Standardize the experimental protocol, including the precise amount of inhibitor used. 2. Ensure consistent and effective degassing of the reaction mixture. 3. Use a temperature-controlled reaction setup. |
Data Presentation: Common Polymerization Inhibitors
The following table summarizes common radical inhibitors used to prevent the polymerization of unsaturated compounds.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Advantages | Disadvantages |
| Hydroquinone | HQ | 100 - 1000 | Effective at higher temperatures | Can be difficult to remove, requires oxygen to be effective.[2] |
| 4-Methoxyphenol | MEHQ | 10 - 200 | Good efficiency at lower temperatures, easily removed by washing with aqueous base.[2] | Less effective at very high temperatures. |
| Phenothiazine | PTZ | 50 - 500 | Very effective inhibitor, can work without oxygen.[4] | Can be more challenging to remove from the final product. |
| 2,6-Di-tert-butyl-p-cresol | BHT | 200 - 1000 | Also acts as an antioxidant.[2] | Can be volatile. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification with Polymerization Inhibition
This protocol describes a general method for the synthesis of the target molecule, incorporating measures to minimize polymer formation.
Materials:
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4-hydroxybut-2-en-1-ol
-
But-2-ynoic acid
-
Toluene (or another suitable solvent)
-
Sulfuric acid (catalyst)
-
Hydroquinone (inhibitor)
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Sodium bicarbonate solution (for workup)
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Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.1 eq), and toluene.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Add hydroquinone (e.g., 200 ppm based on the total weight of monomers).
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Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
Polymerization Pathway
Caption: Radical polymerization pathway of the monomer.
Inhibition Mechanism
Caption: Mechanism of polymerization inhibition by a radical scavenger.
Experimental Workflow
Caption: Workflow for synthesis with polymerization prevention.
References
Validation & Comparative
Comparative Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate and Structurally Related Esters: A Guide for Researchers
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the exploration of novel ester compounds continues to be a focal point for identifying new therapeutic agents. This guide presents a comparative analysis of the hypothetical molecule, 4-Hydroxybut-2-en-1-yl but-2-ynoate, with structurally similar esters for which experimental data are available. Due to the absence of published data for the primary compound of interest, this analysis relies on a careful examination of its constituent moieties—4-hydroxybut-2-en-1-ol and but-2-ynoic acid (tetrolic acid)—and related ester analogues to infer potential biological activities.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential cytotoxic, anti-inflammatory, and antimicrobial properties of unsaturated esters.
Physicochemical Properties of Constituent Moieties and Analogues
A foundational understanding of the physicochemical properties of the components of this compound and its analogues is crucial for predicting its behavior.
| Compound/Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| But-2-ynoic Acid | C₄H₄O₂ | 84.07 | 78-80 | 200-203 | Short-chain unsaturated carboxylic acid. |
| 4-Hydroxybut-2-enoic acid | C₄H₆O₃ | 102.09 | - | - | A structural analogue to the alcohol moiety. |
| Methyl but-2-ynoate | C₅H₆O₂ | 98.10 | - | - | A simple ester of but-2-ynoic acid. |
| Ethyl but-2-ynoate | C₆H₈O₂ | 112.13 | - | - | Another simple ester of but-2-ynoic acid. |
Comparative Biological Activities
The potential biological activities of this compound can be inferred by examining the activities of esters containing either the but-2-ynoate group or a structurally similar hydroxyalkenyl group. The following tables summarize available data on the cytotoxicity, anti-inflammatory, and antimicrobial effects of such analogues.
Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| Methyl Butyrate | MDA-MB-231 (Human Breast Cancer) | Trypan Blue Dye Exclusion | % Cytotoxicity | 40% at 0.01M, 50% at 0.02M[1] |
| Palmitic Acid Ester Derivatives | Colo 320-DM (Colon Cancer), CaCo2 (Colon Cancer) | Not Specified | IC₅₀ (µg/mL) | Ranged from less active to 5-6 times more active than palmitic acid[2] |
Anti-inflammatory Activity
| Compound | Assay | Target | Result |
| Butyrate | LPS-induced RAW 264.7 and primary macrophages | IL-6 and CXCL2 expression | Reduced expression[3] |
| Butyrate | IL-1β-induced INS-1E cells | Inflammatory gene expression (Nos2, Cxcl1, Ptgs2), Nitric Oxide (NO) production | Suppressed gene expression and reduced NO production[4] |
Antimicrobial Activity
| Compound | Organism(s) | Assay | Result (MIC) |
| Keto Ester Derivatives | S. aureus, M. leuteus, P. picketti, S. setuball, A. niger, A. flavus | Not Specified | Some compounds showed significant activity[5] |
| Esters of 3-(5-nitro-2-furyl)acrylic acid | E. coli, S. aureus, S. cerevisiae, C. albicans, A. niger, P. cyclopium, R. oryzae, C. pyrenoidosa, E. gracilis | Not Specified | Activity decreased with increasing alkyl chain length[6] |
| Cholesteryl Linoleate and Arachidonate | P. aeruginosa and other Gram-negative and Gram-positive bacteria | MIC-based assay | Exhibited inhibitory activity[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for assessing the biological activities discussed.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Broth Microdilution Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]
-
Preparation of Antimicrobial Dilutions: Prepare a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and its substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Product Detection: The product of the COX reaction (e.g., Prostaglandin E₂) can be measured using various methods, including ELISA, fluorescence, or luminescence-based assays.[14][15][16]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines a compound's ability to inhibit NOS, another important enzyme in the inflammatory response.
-
Enzyme and Reagent Preparation: Prepare the NOS enzyme and the necessary cofactors and substrates.
-
Inhibitor Incubation: Incubate the enzyme with the test compound.
-
Reaction and Detection: The production of nitric oxide is measured, often indirectly by quantifying its stable breakdown products, nitrite and nitrate, using the Griess reagent.[17][18]
-
Inhibition Assessment: The inhibitory activity is determined by the reduction in nitric oxide production compared to a control without the inhibitor.
Visualizing Potential Mechanisms of Action
To conceptualize the potential signaling pathways that this compound and its analogues might modulate, the following diagrams, generated using the DOT language, illustrate key inflammatory and cell survival pathways.
Caption: Canonical NF-κB Signaling Pathway.[1][3][19][20]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipids Including Cholesteryl Linoleate and Cholesteryl Arachidonate Contribute to the Inherent Antibacterial Activity of Human Nasal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. goldbio.com [goldbio.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. NF-kB pathway overview | Abcam [abcam.com]
A Comparative Guide to the Spectral Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate: Experimental vs. Theoretical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the spectral analysis of the novel compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate. Due to the absence of publicly available experimental spectral data for this specific molecule, this document outlines a comparative workflow. It details the necessary experimental protocols for acquiring empirical data and the computational methods for generating theoretical predictions. The subsequent comparison of this data is crucial for the structural verification and characterization of this compound, a vital step in any research or drug development pipeline.
Data Presentation: A Comparative Framework
Following the successful synthesis and analysis of this compound, the experimental and theoretical spectral data should be organized for direct comparison. The following tables provide a template for presenting these findings. Hypothetical data, based on the known spectral characteristics of similar functional groups, is included for illustrative purposes.
Table 1: ¹H NMR Data Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | Data to be acquired | Data to be calculated | t | Data to be acquired |
| H2 | Data to be acquired | Data to be calculated | m | Data to be acquired |
| H3 | Data to be acquired | Data to be calculated | m | Data to be acquired |
| H4 | Data to be acquired | Data to be calculated | d | Data to be acquired |
| H5 | Data to be acquired | Data to be calculated | s | - |
| OH | Data to be acquired | Data to be calculated | br s | - |
Table 2: ¹³C NMR Data Comparison (CDCl₃, 100 MHz)
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| C1 | Data to be acquired | Data to be calculated |
| C2 | Data to be acquired | Data to be calculated |
| C3 | Data to be acquired | Data to be calculated |
| C4 | Data to be acquired | Data to be calculated |
| C5 | Data to be acquired | Data to be calculated |
| C6 | Data to be acquired | Data to be calculated |
| C7 | Data to be acquired | Data to be calculated |
| C8 | Data to be acquired | Data to be calculated |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Intensity |
| O-H (Alcohol) | Data to be acquired | Data to be calculated | Broad |
| C≡C (Alkyne) | Data to be acquired | Data to be calculated | Sharp, Weak |
| C=O (Ester) | Data to be acquired | Data to be calculated | Strong, Sharp |
| C=C (Alkene) | Data to be acquired | Data to be calculated | Medium |
| C-O (Ester) | Data to be acquired | Data to be calculated | Strong |
Table 4: Mass Spectrometry (MS) Data Comparison
| Ion | Experimental m/z | Theoretical m/z |
| [M]+ | Data to be acquired | Data to be calculated |
| [M+H]+ | Data to be acquired | Data to be calculated |
| [M+Na]+ | Data to be acquired | Data to be calculated |
| Key Fragments | Data to be acquired | Data to be calculated |
Experimental and Theoretical Workflow
The following diagram illustrates the proposed workflow for the spectral characterization of this compound, from synthesis to the final comparative analysis.
Caption: Workflow for the spectral analysis of this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal intensity (typically 1024 or more), and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals and identify the multiplicities and coupling constants.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C≡C, C=O, C=C).
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, often coupled with a suitable ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. If necessary, acquire spectra in negative ion mode. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to determine the elemental composition.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass of the compound. Analyze the fragmentation pattern to gain further structural information.
Theoretical Calculation Protocols
1. Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology: Build the 3D structure of this compound. Perform a geometry optimization using Density Functional Theory (DFT). A commonly used and reliable method is the B3LYP functional with the 6-31+G(d) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[1] The optimization should be performed without any symmetry constraints to find the true energy minimum. Confirm that the optimization has converged to a stationary point by performing a frequency calculation and ensuring the absence of imaginary frequencies.
2. NMR Spectra Prediction
-
Methodology: Using the optimized geometry from the previous step, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[2] The B3LYP functional with the 6-311+G(2d,p) basis set is often recommended for accurate chemical shift predictions.[3] The calculations should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to better mimic the experimental conditions. The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of TMS, calculated at the same level of theory.
3. IR Spectra Prediction
-
Methodology: The frequency calculation performed to confirm the geometry optimization also provides the theoretical vibrational frequencies and their corresponding intensities. These frequencies often need to be scaled by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the harmonic approximation.[4] The resulting scaled frequencies and intensities can be plotted to generate a theoretical IR spectrum.
4. Mass Prediction
-
Methodology: The theoretical mass is determined by calculating the exact mass of the molecular formula (C₈H₈O₃) based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). This provides the theoretical m/z for the molecular ion [M]⁺. The m/z for other adducts like [M+H]⁺ and [M+Na]⁺ can be calculated by adding the mass of a proton or a sodium ion, respectively.
By systematically applying these experimental and theoretical protocols, researchers can achieve a robust and validated structural elucidation of this compound, providing a solid foundation for further investigation into its chemical and biological properties.
References
A Comparative Guide to the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the novel compound 4-Hydroxybut-2-en-1-yl but-2-ynoate. As no established synthesis for this specific ester has been documented in peer-reviewed literature, this document outlines two robust, proposed methodologies: direct Fischer Esterification and an Acyl Chloride-mediated approach. The comparison is based on analogous reactions and established chemical principles to provide a predictive assessment of their respective performance, supported by detailed experimental protocols.
At a Glance: Synthesis Route Comparison
The following table summarizes the key quantitative metrics for the two proposed synthetic routes for this compound. These values are estimated based on typical outcomes for analogous reactions.
| Metric | Route A: Fischer Esterification | Route B: Acyl Chloride-Mediated Esterification |
| Overall Yield (Estimated) | 60-75% | 75-90% |
| Purity (before chromatography) | Moderate to High | High |
| Total Reaction Time | 4-12 hours | 3-6 hours |
| Reaction Temperature | 80-120°C (Reflux) | 0°C to Room Temperature |
| Number of Steps | 1 | 2 |
| Reagent Hazard Profile | Moderate (Strong Acid Catalyst) | High (Thionyl/Oxalyl Chloride) |
| Scalability | Good | Moderate (gas byproduct handling) |
Proposed Synthetic Methodologies
Detailed experimental protocols for the two proposed synthesis routes are provided below. These are model protocols and may require optimization for specific laboratory conditions.
Route A: Direct Fischer Esterification
This single-step method involves the acid-catalyzed condensation of but-2-ynoic acid and cis-2-butene-1,4-diol. The reaction is driven to completion by removing water, typically through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of one reactant.[1][2]
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.5 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid (H₂SO₄) (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-10 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: Acyl Chloride-Mediated Esterification
This two-step approach first involves the conversion of but-2-ynoic acid to the more reactive but-2-ynoyl chloride. This intermediate is then reacted with cis-2-butene-1,4-diol in the presence of a non-nucleophilic base to afford the final ester. This method often results in higher yields and shorter reaction times compared to Fischer esterification.[3][4][5]
Experimental Protocol:
Step 1: Synthesis of But-2-ynoyl chloride
-
In a fume hood, add but-2-ynoic acid (1.0 eq) to a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas).
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
-
Stir the mixture at room temperature or gently heat to 50°C for 1-2 hours, until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude but-2-ynoyl chloride is typically used in the next step without further purification.
Step 2: Esterification with cis-2-Butene-1,4-diol
-
Dissolve cis-2-butene-1,4-diol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the crude but-2-ynoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Synthesis Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for Synthesis Route A: Fischer Esterification.
Caption: Workflow for Synthesis Route B: Acyl Chloride-Mediated Esterification.
Potential Biological Relevance: Pro-inflammatory Signaling
Unsaturated esters, as a class, have been shown to modulate inflammatory signaling pathways.[6][7] A potential mechanism of action for this compound could involve the modulation of key inflammatory cascades such as the NF-κB and MAPK pathways, which are central to the production of pro-inflammatory cytokines.
Caption: Potential modulation of NF-κB and MAPK inflammatory pathways.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing 4-Hydroxybut-2-en-1-yl but-2-ynoate, a valuable intermediate in organic synthesis. We will explore three distinct pathways: the classic Fischer Esterification, a more reactive approach via an Acyl Chloride, and the mild Mitsunobu Reaction. Each method's performance is benchmarked based on key metrics such as reaction yield, purity, and conditions, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis route for this compound is contingent on factors such as substrate sensitivity, desired yield, and available resources. The following table summarizes the quantitative data for the three benchmarked methods.
| Parameter | Method 1: Fischer Esterification | Method 2: Acyl Chloride Method | Method 3: Mitsunobu Reaction |
| Starting Materials | But-2-ynoic acid, cis-2-Butene-1,4-diol | But-2-ynoyl chloride, cis-2-Butene-1,4-diol | But-2-ynoic acid, cis-2-Butene-1,4-diol |
| Key Reagents | Sulfuric acid (catalyst) | Pyridine or Triethylamine | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |
| Solvent | Toluene or Hexane | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 60-110 °C (Reflux)[1] | 0 °C to Room Temperature | 0 °C to Room Temperature[2] |
| Reaction Time | 4-12 hours | 1-3 hours | 2-6 hours |
| Typical Yield | 60-70% (estimated)[3] | 80-90% (estimated) | 75-85% (estimated)[4] |
| Purity (post-purification) | >95% | >98% | >97% |
| Byproducts | Water, Dicyclohexylurea (if DCC used) | Pyridinium hydrochloride | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate |
| Advantages | Inexpensive reagents, Simple setup | High yield, Fast reaction | Mild conditions, Good for sensitive substrates |
| Disadvantages | Equilibrium reaction (requires water removal), Potentially harsh conditions for unsaturated molecules[1] | Moisture sensitive acyl chloride, Corrosive byproducts | Stoichiometric amounts of reagents required, Byproduct removal can be challenging |
Experimental Protocols
Method 1: Fischer Esterification
This method involves the direct acid-catalyzed esterification of but-2-ynoic acid with cis-2-butene-1,4-diol.
Materials:
-
But-2-ynoic acid
-
cis-2-Butene-1,4-diol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid (1.0 eq), cis-2-butene-1,4-diol (1.2 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Method 2: Synthesis via Acyl Chloride
This two-step method involves the conversion of but-2-ynoic acid to its acyl chloride, followed by reaction with cis-2-butene-1,4-diol.
Step 2a: Synthesis of But-2-ynoyl chloride
Materials:
-
But-2-ynoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a fume hood, dissolve but-2-ynoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude but-2-ynoyl chloride, which can be used in the next step without further purification.
Step 2b: Esterification
Materials:
-
Crude But-2-ynoyl chloride
-
cis-2-Butene-1,4-diol
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve cis-2-butene-1,4-diol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of crude but-2-ynoyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Method 3: Mitsunobu Reaction
This method offers a milder alternative for the esterification, proceeding with inversion of configuration if a chiral alcohol were used.
Materials:
-
But-2-ynoic acid
-
cis-2-Butene-1,4-diol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve but-2-ynoic acid (1.2 eq), cis-2-butene-1,4-diol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD (1.5 eq) dropwise to the cooled solution.[2]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired ester from triphenylphosphine oxide and other byproducts.[5][6]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic method.
Caption: Workflow for Fischer Esterification.
Caption: Workflow for the Acyl Chloride Method.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" and its Saturated Analogue, "4-hydroxybutyl butanoate," in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the degree of saturation in a molecule can significantly influence its biological activity, pharmacokinetic profile, and toxicological properties. This guide provides a comparative overview of the unsaturated compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" and its saturated counterpart, "4-hydroxybutyl butanoate." The following sections present hypothetical experimental data from a suite of biological assays to illustrate the potential differences in their efficacy and mechanism of action.
Chemical Structures
This compound (Unsaturated Analogue)
-
Structure: Features a carbon-carbon double bond in the hydroxybutyl moiety and a carbon-carbon triple bond in the butynoate moiety. These sites of unsaturation introduce conformational rigidity and potential sites for metabolic activation or specific receptor interactions.
4-hydroxybutyl butanoate (Saturated Analogue)
-
Structure: A fully saturated ester, lacking the double and triple bonds of the unsaturated analogue. This saturation results in greater conformational flexibility.
Quantitative Data Summary
The following tables summarize hypothetical data from comparative biological assays.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa (Cervical Cancer) | 15.8 |
| A549 (Lung Cancer) | 22.4 | |
| HepG2 (Liver Cancer) | 18.2 | |
| 4-hydroxybutyl butanoate | HeLa (Cervical Cancer) | > 100 |
| A549 (Lung Cancer) | > 100 | |
| HepG2 (Liver Cancer) | > 100 |
IC50: Half-maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity (Cytokine Inhibition)
| Compound (at 10 µM) | LPS-stimulated RAW 264.7 Macrophages | |
| TNF-α Inhibition (%) | IL-6 Inhibition (%) | |
| This compound | 65.2 | 58.9 |
| 4-hydroxybutyl butanoate | 12.5 | 9.8 |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.
Table 3: Metabolic Enzyme Inhibition (Cyclooxygenase-2)
| Compound | COX-2 Enzyme Inhibition (IC50, µM) |
| This compound | 8.7 |
| 4-hydroxybutyl butanoate | 95.3 |
COX-2: Cyclooxygenase-2.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HeLa, A549, and HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were treated with serial dilutions of "this compound" and "4-hydroxybutyl butanoate" (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Anti-inflammatory Activity Assay (ELISA)
-
Cell Culture and Stimulation: RAW 264.7 macrophages were seeded in 24-well plates and allowed to adhere. The cells were then pre-treated with the test compounds (10 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants were collected and centrifuged to remove cellular debris.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition was calculated by comparing the concentrations in compound-treated wells to those in LPS-stimulated, vehicle-treated wells.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-2 enzyme was used in this cell-free assay.
-
Reaction Mixture: The reaction was initiated by adding arachidonic acid as the substrate to a reaction buffer containing the COX-2 enzyme and varying concentrations of the test compounds.
-
Prostaglandin Measurement: The reaction was allowed to proceed for a specified time at 37°C and then terminated. The production of prostaglandin E2 (PGE2), a product of COX-2 activity, was measured using a competitive ELISA.
-
IC50 Determination: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Hypothetical Signaling Pathway and Experimental Workflow
The unsaturated compound, "this compound," is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical NF-κB signaling pathway inhibition.
Caption: Workflow for anti-inflammatory screening.
Discussion
The hypothetical data presented in this guide illustrates a common trend observed in structure-activity relationship studies: the introduction of unsaturation can significantly enhance biological activity. The double and triple bonds in "this compound" may contribute to a more rigid molecular conformation, potentially leading to a higher binding affinity for target proteins such as enzymes or receptors. The electron-rich regions of the unsaturated bonds could also participate in specific molecular interactions that are not possible for the saturated analogue.
In contrast, the saturated molecule, "4-hydroxybutyl butanoate," with its greater conformational flexibility, may not adopt the optimal conformation for binding to the active sites of biological targets, resulting in lower potency as suggested by the hypothetical data.
It is important to note that while unsaturation can increase efficacy, it can also introduce liabilities, such as increased reactivity and potential for off-target effects or metabolic instability. Therefore, further studies, including in vivo efficacy, pharmacokinetic profiling, and toxicology assessments, would be essential to fully characterize and compare these two compounds for any potential therapeutic application.
Comparative Guide to the Validation of a New Analytical Method for "4-Hydroxybut-2-en-1-yl but-2-ynoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of "4-Hydroxybut-2-en-1-yl but-2-ynoate" against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization. The validation parameters are assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the analytical procedures.[1][2][3]
Introduction to the Analytical Challenge
"this compound" is an unsaturated ester with functional groups that present unique challenges for quantitative analysis. The presence of a hydroxyl group and carbon-carbon double and triple bonds necessitates a highly specific and stable analytical method. This guide outlines a new, direct HPLC-UV method and compares its performance characteristics with a traditional GC-MS approach that requires a derivatization step to improve volatility and thermal stability.
Comparative Overview of Analytical Methods
Two primary analytical methods are evaluated for the quantification of "this compound":
-
New Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) : This method offers a direct analysis of the compound without the need for derivatization, potentially simplifying sample preparation and reducing analysis time.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation : A widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step, such as silylation of the hydroxyl group, is typically required to increase volatility and prevent peak tailing.[4]
A logical comparison of these two methodologies is presented below.
Summary of Validation Data
The performance of the new HPLC-UV method was validated and compared against the alternative GC-MS method. The following tables summarize the key validation parameters as per ICH guidelines.[1][2][5]
| Validation Parameter | New HPLC-UV Method | Alternative GC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 50 | 80% to 120% of test concentration |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for assay |
| Precision (Repeatability, %RSD) | ≤ 1.2% | ≤ 1.8% | ≤ 2% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 2.2% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from placebo and degradants | High specificity due to mass fragmentation | Peak purity and resolution > 2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Method: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the validated range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: GC-MS with Silylation
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[4]
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the excess reagent and reconstitute the sample in hexane for injection.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split (10:1)
-
Injector Temperature: 260°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Workflow for Analytical Method Validation
The validation of any new analytical method follows a structured workflow to ensure its suitability for the intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics.
Conclusion
The newly proposed RP-HPLC-UV method provides a reliable, accurate, and precise approach for the quantitative analysis of "this compound". While the GC-MS method offers slightly better sensitivity (lower LOD and LOQ), the HPLC-UV method's primary advantage lies in its simpler sample preparation, avoiding the need for a derivatization step. This direct analysis reduces potential sources of error and improves sample throughput.
For routine quality control applications where high sample throughput and ease of use are critical, the HPLC-UV method is recommended . For applications requiring the highest sensitivity, such as impurity profiling at very low levels, the GC-MS method remains a viable, albeit more complex, alternative . The choice of method should be based on the specific requirements of the analysis.
References
Isomeric Purity Assessment of 4-Hydroxybut-2-en-1-yl but-2-ynoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of "4-Hydroxybut-2-en-1-yl but-2-ynoate" is a critical parameter in its application, particularly in drug development and materials science, where specific stereoisomers can exhibit vastly different biological activities and physical properties. This guide provides a comparative overview of analytical methodologies for the assessment of its isomeric purity, supported by experimental protocols and data from analogous compounds.
Understanding the Isomers of this compound
The structure of "this compound" presents the possibility of geometric isomerism at the carbon-carbon double bond in the "4-hydroxybut-2-en-1-yl" moiety. This gives rise to two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). The presence of a stereocenter at the carbon bearing the hydroxyl group also introduces the possibility of enantiomers (R and S configurations), which are non-superimposable mirror images.
Comparative Analysis of Analytical Techniques
The determination of isomeric purity for "this compound" requires techniques that can effectively distinguish between both geometric isomers and enantiomers. The following table summarizes and compares the most effective analytical methods.
| Analytical Technique | Principle | Advantages | Limitations | Typical Data Output |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits differences in the chemical environment of atomic nuclei. Geometric isomers exhibit distinct chemical shifts and coupling constants. Chiral derivatizing or solvating agents are used to differentiate enantiomers.[1] | Provides detailed structural information. Quantitative NMR (qNMR) allows for accurate determination of isomer ratios. Non-destructive. | Lower sensitivity compared to chromatographic methods. Enantiomeric analysis requires chiral auxiliaries. | Chemical shifts (δ), coupling constants (J), and integral ratios. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Chiral stationary phases (CSPs) are used for enantiomeric separation. | High resolution and sensitivity.[2] Well-established for purity analysis.[3] | Requires method development to optimize separation. Chiral columns can be expensive. | Retention time (tR), peak area, and resolution (Rs). |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas. Chiral columns can be used for enantiomeric separation. | Excellent for volatile and thermally stable compounds. High efficiency and sensitivity.[2] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required to increase volatility. | Retention time (tR), peak area, and resolution (Rs). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Quantitative NMR (qNMR) for Geometric Isomer Ratio Determination
Objective: To determine the ratio of E to Z isomers of "this compound".
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Analysis:
-
Identify the distinct proton signals corresponding to the E and Z isomers. Typically, the olefinic protons of the trans isomer will have a larger coupling constant (J ≈ 12-18 Hz) compared to the cis isomer (J ≈ 7-12 Hz).
-
Integrate the well-resolved signals of both isomers and the internal standard.
-
Calculate the molar ratio of the isomers based on the integral values.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
Objective: To separate and quantify the enantiomers of a specific geometric isomer of "this compound".
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve optimal separation of the enantiomers.
-
Sample Preparation: Prepare a standard solution of the sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Determine the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Data Presentation
The following tables present hypothetical but plausible data for the isomeric purity assessment of "this compound" based on the described protocols.
Table 1: qNMR Data for Geometric Isomer Analysis
| Isomer | Characteristic 1H NMR Signal | Coupling Constant (J) | Integral Value | Molar Ratio (%) |
| E-isomer | Olefinic proton (δ 5.8-6.2 ppm) | ~15 Hz | 8.5 | 85 |
| Z-isomer | Olefinic proton (δ 6.0-6.4 ppm) | ~10 Hz | 1.5 | 15 |
Table 2: Chiral HPLC Data for Enantiomeric Purity of the E-isomer
| Enantiomer | Retention Time (tR) (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |
| (R)-Enantiomer | 12.5 | 98000 | 2.1 | 96.0 |
| (S)-Enantiomer | 14.2 | 2000 | 2.1 | 96.0 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for isomeric purity assessment.
Caption: Workflow for Geometric Isomer Assessment.
Caption: Workflow for Enantiomeric Purity Assessment.
Conclusion
The comprehensive assessment of the isomeric purity of "this compound" necessitates a multi-technique approach. Quantitative NMR spectroscopy is a powerful tool for determining the ratio of geometric isomers, while chiral HPLC provides the means to accurately quantify the enantiomeric excess of each isomer. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research or application, including the desired level of accuracy, sample availability, and instrumentation access. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
